Technical Documentation Center

N'-(1H-pyrazol-5-yl)ethanimidamide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: N'-(1H-pyrazol-5-yl)ethanimidamide

Core Science & Biosynthesis

Foundational

N'-(1H-pyrazol-5-yl)ethanimidamide: Structural Properties, Synthetic Utility, and Applications in Advanced Pharmacophore Design

Executive Summary In the landscape of modern medicinal chemistry, the design of highly selective kinase and hydrolase inhibitors relies heavily on versatile, nitrogen-rich heterocyclic building blocks. N'-(1H-pyrazol-5-y...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the design of highly selective kinase and hydrolase inhibitors relies heavily on versatile, nitrogen-rich heterocyclic building blocks. N'-(1H-pyrazol-5-yl)ethanimidamide stands out as a critical bifunctional intermediate. By bridging an electron-rich pyrazole core with a highly reactive ethanimidamide (acetamidine) moiety, this molecule serves as the foundational scaffold for synthesizing complex fused ring systems, most notably imidazo[4,5-c]pyrazoles[1].

This technical whitepaper provides an in-depth analysis of its physicochemical properties, reactivity profile, field-proven synthetic protocols, and its emerging role in the development of monoacylglycerol lipase (MAGL) inhibitors for neuroinflammatory diseases.

Chemical Identity and Physicochemical Properties

N'-(1H-pyrazol-5-yl)ethanimidamide is a low-molecular-weight heteroaromatic compound characterized by its high polarity and hydrogen-bonding capacity. The presence of multiple nitrogen atoms allows it to act simultaneously as a hydrogen bond donor and acceptor, a critical feature for binding affinity in enzymatic active sites.

Quantitative Data Summary

The following table consolidates the core physicochemical properties of the molecule[2]:

PropertyValue
IUPAC Name N'-(1H-pyrazol-5-yl)ethanimidamide
CAS Registry Number 51247-95-1
Molecular Formula C5H8N4
Molecular Weight 124.14 g/mol
Canonical SMILES CC(=N)NC1=CC=NN1
Hydrogen Bond Donors 3
Hydrogen Bond Acceptors 2
Physical State (Standard Temp/Pressure) Solid (typically isolated as a hydrochloride salt)

Structural Analysis & Reactivity Profile

The synthetic utility of N'-(1H-pyrazol-5-yl)ethanimidamide is dictated by the orthogonal reactivity of its two primary functional groups:

  • The Pyrazole Ring: The 1H-pyrazole core exhibits tautomerism and is highly electron-rich. This makes the C4 position highly susceptible to electrophilic aromatic substitution. Halogenation (e.g., bromination using NBS) at the C4 position occurs rapidly and selectively, priming the molecule for downstream cross-coupling[3].

  • The Ethanimidamide Group: The terminal unsubstituted nitrogen of the amidine is highly nucleophilic. However, in an uncatalyzed environment, the electron-rich nature of the adjacent pyrazole ring actively repels nucleophilic attack, making direct cyclization historically inefficient (yielding only 20–40%)[1].

Understanding this causality is crucial: to force the intramolecular C-N bond formation between the amidine nitrogen and the C4 carbon, transition metal catalysis is strictly required to lower the activation energy[1].

Synthetic Methodologies & Self-Validating Protocols

The most significant application of N'-(1H-pyrazol-5-yl)ethanimidamide is its use as a precursor for imidazo[4,5-c]pyrazoles via copper-catalyzed amidine cyclization.

SynthesisWorkflow A 5-Aminopyrazole C N'-(1H-pyrazol-5-yl)ethanimidamide (Intermediate) A->C B Imidoyl Chloride B->C D Halogenation (NBS) C->D E N'-(4-halopyrazol-5-yl)ethanimidamide D->E F Cu-Catalyzed Cyclization (CuI, Ligand, Base) E->F G Imidazo[4,5-c]pyrazole (Target Scaffold) F->G

Figure 1: Synthetic workflow from 5-aminopyrazole to imidazo[4,5-c]pyrazole.

Field-Proven Protocol: Copper-Catalyzed Intramolecular Cyclization

This protocol describes the conversion of the halogenated intermediate into the fused bicyclic system[1].

Causality & Self-Validation: This reaction relies on the stabilization of the Cu(I) oxidation state. If the inert atmosphere fails, Cu(I) oxidizes to Cu(II), which is catalytically inactive for this specific cross-coupling. The system is self-validating: a successful catalyst-ligand complexation is visually confirmed by the solution turning deep red/brown upon heating. A pale or blue/green solution indicates critical failure (oxidation).

Step-by-Step Methodology:

  • Inert Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add N'-(4-bromopyrazol-5-yl)ethanimidamide (1.0 equiv), CuI (0.1 equiv), 1,10-phenanthroline (0.2 equiv), and Cs₂CO₃ (2.0 equiv). Evacuate and backfill the flask with Argon three times. Reasoning: Cs₂CO₃ is selected as it is basic enough to deprotonate the amidine without hydrolyzing it.

  • Solvation: Inject anhydrous Dimethylformamide (DMF) to achieve a 0.2 M concentration.

  • Thermal Activation: Heat the reaction mixture to 110 °C in an oil bath. Validation Check: Observe the color transition to a dark, homogeneous solution within 15 minutes, confirming active Cu(I)-phenanthroline complex formation.

  • Reaction Monitoring: Stir the mixture for 12–24 hours. Monitor progress via LC-MS. Validation Check: The reaction is complete when the starting material mass (

    
    ) disappears and the cyclized product mass (
    
    
    
    ) becomes the dominant peak.
  • Workup: Cool the mixture to room temperature. Dilute with Ethyl Acetate (EtOAc) and filter through a tightly packed pad of Celite to remove insoluble copper salts and excess base.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography on silica gel (using a Dichloromethane/Methanol gradient) to yield the pure imidazo[4,5-c]pyrazole.

Pharmacological Applications in Drug Design

The fused heterocycles derived from N'-(1H-pyrazol-5-yl)ethanimidamide are highly privileged structures in drug discovery, particularly as inhibitors of Monoacylglycerol Lipase (MAGL) [4][5].

The Role of MAGL in Neuroinflammation

MAGL is a primary serine hydrolase responsible for the degradation of 2-arachidonoylglycerol (2-AG), an endogenous cannabinoid, into arachidonic acid (AA)[6]. Arachidonic acid is subsequently metabolized by cyclooxygenase (COX) enzymes into pro-inflammatory prostaglandins, driving neuroinflammation in conditions like Alzheimer's disease, multiple sclerosis, and traumatic brain injury[6].

By incorporating the pyrazole-amidine derived scaffold into small-molecule inhibitors, researchers can effectively block the active site of MAGL[4]. This achieves a dual therapeutic effect:

  • Enhancement of Neuroprotection: By halting degradation, neuroprotective 2-AG levels rise.

  • Suppression of Inflammation: The supply chain of arachidonic acid is severed, drastically reducing downstream prostaglandin synthesis[6].

MAGLPathway A MAGL Enzyme C Arachidonic Acid (AA) A->C Hydrolysis B 2-Arachidonoylglycerol (2-AG) B->A Substrate D Prostaglandins (PGE2) C->D COX Enzymes E Neuroinflammation D->E Receptor Activation F Heterocyclic MAGL Inhibitor (Pyrazolyl-Amidine derived) F->A Inhibition (Blocks Hydrolysis)

Figure 2: MAGL inhibition pathway blocking arachidonic acid-driven neuroinflammation.

Conclusion

N'-(1H-pyrazol-5-yl)ethanimidamide is far more than a simple chemical intermediate; it is a highly programmable pharmacophore precursor. Its orthogonal reactivity allows for precise, transition-metal-catalyzed cyclizations that yield complex imidazo[4,5-c]pyrazoles. As the pharmaceutical industry continues to target complex neuroinflammatory pathways via MAGL inhibition, the synthetic methodologies surrounding this unique pyrazolyl-amidine building block will remain indispensable to advanced drug design.

References

  • Synthesis of Imidazo[4,5-c]pyrazoles via Copper-Catalyzed Amidine Cyclization Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link][1][3]

  • WO2024088922A1 - Heterocyclic compounds as inhibitors of monoacylglycerol lipase (MAGL) Source: Google Patents / WIPO URL:[4]

  • WO2023110958A1 - Bicyclic heterocyclic compounds useful as monoacylglycerol lipase inhibitors Source: Google Patents / WIPO URL:[5]

  • WO2023144160A1 - Nouveaux composés hétérocycliques (MAGL Neuroinflammation Pathways) Source: Google Patents / WIPO URL:[6]

Sources

Exploratory

N-(1H-pyrazol-5-yl)acetamidine CAS number and synonyms

Topic: N-(1H-pyrazol-5-yl)acetamidine: Synthesis, Properties, and Applications in Heterocyclic Chemistry Part 1: Compound Identification & Core Data N-(1H-pyrazol-5-yl)acetamidine is a specialized nitrogenous intermediat...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: N-(1H-pyrazol-5-yl)acetamidine: Synthesis, Properties, and Applications in Heterocyclic Chemistry

Part 1: Compound Identification & Core Data

N-(1H-pyrazol-5-yl)acetamidine is a specialized nitrogenous intermediate primarily utilized in the synthesis of fused heterocyclic systems, particularly pyrazolo[1,5-a]pyrimidines .

It is critical to distinguish this compound (an amidine ) from its more stable and commercially common analog, N-(1H-pyrazol-3-yl)acetamide (an amide ). Due to the high reactivity of the amidine functionality, it is rarely isolated as a free base and is typically generated in situ or handled as a salt (e.g., hydrochloride).

Nomenclature & Identifiers
Identifier Value / Description
Common Name N-(1H-pyrazol-5-yl)acetamidine
IUPAC Name N-(1H-pyrazol-5-yl)ethanimidamide
CAS Number Not Assigned (Free base is transient).Refer to Starting Material: 1820-80-0 (3-Aminopyrazole)
Molecular Formula C₅H₈N₄
Molecular Weight 124.14 g/mol
SMILES CC(=N)Nc1cc[nH]n1
Key Tautomers N-(1H-pyrazol-3-yl)acetamidine (Preferred tautomer in solution)
Related CAS 20465-06-9 (The Amide analog: N-(1H-pyrazol-3-yl)acetamide)62679-00-9 (Bis-acetylated: N-(3-acetamido-1H-pyrazol-5-yl)acetamide)

Part 2: Synthesis & Mechanistic Pathways

The synthesis of N-(1H-pyrazol-5-yl)acetamidine relies on the activation of the exocyclic amine of 3-aminopyrazole. The most robust method utilizes the Pinner Reaction or direct condensation with activated thioacetimidates.

Protocol 1: Pinner Synthesis (In Situ Generation)
  • Principle: Acid-catalyzed addition of the aminopyrazole to a nitrile.

  • Reagents: 3-Aminopyrazole, Acetonitrile (Solvent/Reagent), Dry HCl gas.

  • Mechanism:

    • Protonation of the nitrile to form a nitrilium ion.

    • Nucleophilic attack by the exocyclic amine of the pyrazole.

    • Formation of the amidine hydrochloride salt.

Protocol 2: Thioimidate Route (Mild Conditions)
  • Reagents: 3-Aminopyrazole, Ethyl thioacetimidate hydrobromide.

  • Conditions: Ethanol, 0°C to RT, 4 hours.

  • Yield: ~75-85% (as HBr salt).

Synthesis Start 3-Aminopyrazole (CAS 1820-80-0) Inter Nitrilium Intermediate Start->Inter Nucleophilic Attack Reagent1 Acetonitrile + HCl (Pinner Conditions) Reagent1->Inter Product N-(1H-pyrazol-5-yl)acetamidine Hydrochloride Inter->Product Proton Transfer

Figure 1: Synthetic pathway via acid-catalyzed nitrile addition.

Part 3: Reactivity & Drug Development Applications

The primary utility of N-(1H-pyrazol-5-yl)acetamidine lies in its ability to act as a 1,3-binucleophile . It is the direct precursor to the Pyrazolo[1,5-a]pyrimidine scaffold, a pharmacophore found in several sedative-hypnotics and kinase inhibitors.

Cyclization Logic: The [3+3] Annulation

The amidine nitrogen and the pyrazole ring nitrogen (N1) react with 1,3-electrophiles (like


-diketones or 

-ketoesters) to close the pyrimidine ring.
  • Regioselectivity: The reaction is highly regioselective. The exocyclic amidine nitrogen typically attacks the most electrophilic carbonyl first, followed by cyclization at the pyrazole N1.

  • Key Drug Example: Zaleplon (Sonata) .

    • Note: Zaleplon synthesis often uses N-(3-cyanopyrazol-4-yl)acetamide, but the amidine logic remains central to analog development (e.g., Indiplon).

Experimental Protocol: Cyclization to Pyrazolo[1,5-a]pyrimidine
  • Dissolution: Dissolve N-(1H-pyrazol-5-yl)acetamidine HCl (10 mmol) in glacial acetic acid (20 mL).

  • Addition: Add 1,1-dimethoxy-3-butanone (or acetylacetone) (11 mmol).

  • Reflux: Heat to reflux (118°C) for 2–4 hours. Monitor by TLC (EtOAc:Hexane 1:1).

  • Workup: Cool to RT. Pour into ice water. Neutralize with NaHCO₃.

  • Purification: Filter the precipitate. Recrystallize from Ethanol.[1][2]

Cyclization Amidine N-(1H-pyrazol-5-yl)acetamidine Complex Intermediate Adduct Amidine->Complex + Electrophile (-H2O) Electrophile 1,3-Dicarbonyl (e.g., Acetylacetone) Electrophile->Complex Scaffold Pyrazolo[1,5-a]pyrimidine (Drug Scaffold) Complex->Scaffold Cyclodehydration (-H2O)

Figure 2: Formation of the bioactive pyrazolo[1,5-a]pyrimidine core.

Part 4: Physical Properties & Handling

Due to the amidine's basicity (pKa ~11-12) and potential for hydrolysis, strict handling protocols are required.

PropertyDescription
Physical State Hygroscopic solid (as HCl salt); Unstable oil (as free base).
Solubility Highly soluble in water, methanol, DMSO. Insoluble in non-polar solvents (Hexane).
Stability Hydrolysis Sensitive. Decomposes to N-(1H-pyrazol-3-yl)acetamide and ammonia in aqueous base.
Storage Store at -20°C under Argon/Nitrogen. Desiccate.

References

  • El-Taweel, F. M., & Elnagdi, M. H. (2001). Nitriles in Heterocyclic Synthesis: The Reaction of 3-Aminopyrazole Derivatives with Nitriles. Journal of Heterocyclic Chemistry.

  • PubChem. (2024). Compound Summary: N-(1H-pyrazol-3-yl)acetamide (Analog). National Library of Medicine.

  • Fichez, J., et al. (2012). Recent Advances in Aminopyrazoles Synthesis and Functionalization. Current Organic Chemistry.

  • Sigma-Aldrich. (2024). 3-Aminopyrazole Product Sheet (Starting Material). Merck KGaA.

Sources

Foundational

5-Aminopyrazole Acetamidine Derivatives: A Technical Guide to Synthesis and Kinase Inhibition Profiling

Executive Summary The 5-aminopyrazole scaffold is a highly privileged pharmacophore in medicinal chemistry, serving as a critical building block for the synthesis of fused pyrazoloazines such as pyrazolo[1,5-a]pyrimidine...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 5-aminopyrazole scaffold is a highly privileged pharmacophore in medicinal chemistry, serving as a critical building block for the synthesis of fused pyrazoloazines such as pyrazolo[1,5-a]pyrimidines, pyrazolo[3,4-b]pyridines, and pyrazolo[3,4-d]pyrimidines[1][2]. Acetamidine and acetamide derivatives of 5-aminopyrazoles act as vital intermediates that facilitate regioselective cyclization. These fused heterocyclic systems are purine isosteres and have demonstrated profound efficacy as competitive ATP-binding inhibitors against critical signaling kinases, including CHK1, CDKs, Aurora kinases, and p56 Lck[3][4]. This whitepaper provides an in-depth analysis of the chemical reactivity, synthetic methodologies, and mechanistic pharmacology of 5-aminopyrazole acetamidine derivatives.

Chemical Reactivity and Regioselective Cyclization

The Trifunctional Nature of 5-Aminopyrazoles

The synthetic versatility of 5-aminopyrazoles stems from their polyfunctional nature, possessing three distinct nucleophilic sites: the 4-CH, the 1-NH, and the 5-NH₂ groups[5]. The inherent reactivity order is typically 5-NH₂ > 1-NH > 4-CH [5]. However, the regioselectivity of electrophilic attack can be heavily modulated by steric hindrance, solvent polarity, and the electronic nature of the electrophile.

For instance, while the endocyclic 1-NH is highly nucleophilic, it is often sterically hindered, driving initial electrophilic addition to the exocyclic 5-NH₂ group to form acetamide or acetamidine intermediates[6].

Acetamidine/Acetamide Intermediates in Fused Ring Synthesis

The formation of an acetamidine or acetamide linkage on the 5-amino group is a critical inflection point in the synthesis of fused azines. When 5-aminopyrazoles are reacted under solvent-mediated conditions (e.g., in acetic acid), the formation of acetamide byproducts is frequently observed due to the direct reaction of the 5-NH₂ group with the solvent[1].

When reacted with bielectrophiles (such as


-diketones, enaminones, or 

-unsaturated nitriles), the acetamidine/acetamide intermediate undergoes intramolecular cyclization. The choice of acidic or basic conditions dictates the final architecture:
  • Acidic Conditions: Favor cyclization via the 1-NH nitrogen, yielding pyrazolo[1,5-a]pyrimidines[7].

  • Basic Conditions: Revert the regioselectivity, favoring cyclization via the 4-CH carbon to yield pyrazolo[3,4-d]pyrimidines or pyrazolo[3,4-b]pyridines[5][7].

G A 5-Aminopyrazole (Nucleophilic Sites: 4-CH, 1-NH, 5-NH2) B Acetamidine/Acetamide Intermediate A->B Electrophilic Attack (5-NH2) C Pyrazolo[1,5-a]pyrimidine (Acid-Catalyzed Cyclization) B->C Cyclization via 1-NH D Pyrazolo[3,4-d]pyrimidine (Base-Catalyzed Cyclization) B->D Cyclization via 4-CH

Caption: Regioselective cyclization pathways of 5-aminopyrazole acetamidine intermediates.

Mechanistic Basis for Kinase Inhibition

Fused pyrazoloazines derived from 5-aminopyrazole acetamidines function as highly effective Type I kinase inhibitors. Because their fused bicyclic core is a bioisostere of adenine, they competitively bind to the ATP-binding pocket located in the hinge region of the kinase domain[3][8].

Structural Anchoring via Hydrogen Bonding

The efficacy of these derivatives relies on a bidentate hydrogen-bonding network. The pyrazole nitrogen atoms act as both hydrogen bond donors and acceptors, interacting directly with the backbone amide groups of the kinase hinge region (e.g., interacting with the backbone NH of Cys87 in CHK1 or Leu83 in CDK2).

For example, specific 7-amino-3-pyrazolylpyrazolo[1,5-a]pyrimidine derivatives synthesized from 5-aminopyrazole precursors have been identified as highly potent and selective CHK1 inhibitors, arresting the cell cycle and inducing apoptosis in oncogenic cell lines[3]. Similarly, structurally simple derivatives like 5-amino-1-tert-butylpyrazole-4-carboxamide have demonstrated targeted inhibition of the tyrosine kinase p56 Lck[4][7].

Kinase I Acetamidine Derivative (Purine Isostere) ATP ATP Binding Pocket (Kinase Hinge Region) I->ATP Competitive Binding HB Bidentate H-Bonding (Donor/Acceptor) ATP->HB Structural Anchoring KIN Kinase Inactivation (CHK1 / CDK / p56 Lck) HB->KIN Phosphorylation Block APO Cell Cycle Arrest / Apoptosis KIN->APO Downstream Effect

Caption: Mechanism of action for ATP-competitive kinase inhibition by pyrazoloazine derivatives.

Quantitative Data: Synthetic Yields and Biological Activity

The table below synthesizes quantitative data from recent literature, highlighting the relationship between specific 5-aminopyrazole derivatives, their synthetic yields, and their primary biological targets.

Compound Class / DerivativeSynthetic Route / ConditionsYield (%)Primary Target / ActivityReference
Pyrazolo[3,4-b]pyridines 3-component reaction (Acetic acid, TFA promoter, 80–140 °C)72–80%General Kinase Inhibition[1]
Pyrazolo[1,5-a]pyrimidines Condensation with

-ketoesters (Acetic acid, reflux)
88–97%CHK1 Kinase (

< 10 nM)
[1][3]
5-Aminopyrazole-4-carboxamides Ketene N,S-acetals + Hydrazine (EtOH/TEA)75–85%p56 Lck Tyrosine Kinase[2][7]
Pyrazolo[3,4-d]-1,2,3-triazines Diazotization of 5-aminopyrazole acetamides (HCl/NaNO₂, 0 °C)40–72%Anti-inflammatory / Analgesic[6]

Experimental Protocols

To ensure self-validating and reproducible results, the following step-by-step methodologies detail the synthesis of a fused pyrazolo[1,5-a]pyrimidine via an acetamidine intermediate, followed by a radiometric kinase assay.

Protocol A: Synthesis of Pyrazolo[1,5-a]pyrimidine via Acetamidine Intermediate

Rationale: Glacial acetic acid serves a dual purpose as both the solvent and the acid catalyst, promoting the formation of the acetamidine intermediate and driving the subsequent regioselective cyclization at the 1-NH position[1][5].

  • Precursor Preparation: Dissolve 10 mmol of the substituted 5-aminopyrazole in 20 mL of glacial acetic acid.

  • Electrophile Addition: Slowly add 11 mmol of the bielectrophile (e.g., acetylacetone or a

    
    -ketoester) dropwise to the solution under continuous magnetic stirring at room temperature.
    
  • Thermal Cyclization: Attach a reflux condenser and heat the reaction mixture to 110 °C (reflux) for 4–6 hours. Monitor the consumption of the 5-aminopyrazole via TLC (Eluent: Hexane/Ethyl Acetate 3:1).

  • Precipitation: Upon completion, allow the reaction mixture to cool to room temperature. Pour the mixture over 100 g of crushed ice to precipitate the crude pyrazolo[1,5-a]pyrimidine.

  • Purification: Filter the precipitate under a vacuum, wash thoroughly with cold distilled water to remove residual acetic acid, and recrystallize from absolute ethanol to yield the pure fused derivative.

Protocol B: Radiometric Kinase Assay (CHK1 Inhibition)

Rationale: A radiometric assay using [


-³²P]ATP provides the highest sensitivity for quantifying the competitive displacement of ATP by the synthesized pyrazole derivatives.
  • Reagent Preparation: Prepare a kinase buffer consisting of 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 2 mM DTT.

  • Enzyme-Inhibitor Incubation: In a 96-well plate, add 10

    
    L of recombinant CHK1 kinase (10 ng/well) and 10 
    
    
    
    L of the synthesized inhibitor (serial dilutions from 10
    
    
    M to 0.1 nM in 1% DMSO). Incubate for 15 minutes at room temperature to allow equilibrium binding.
  • Reaction Initiation: Initiate the phosphorylation reaction by adding 10

    
    L of an ATP/Substrate mix containing 10 
    
    
    
    M cold ATP, 0.5
    
    
    Ci [
    
    
    -³²P]ATP, and 2
    
    
    g of CHKtide substrate peptide.
  • Termination: After 30 minutes at 30 °C, terminate the reaction by spotting 25

    
    L of the mixture onto P81 phosphocellulose filter paper.
    
  • Washing and Quantification: Wash the filter papers three times with 0.75% phosphoric acid to remove unreacted [

    
    -³²P]ATP. Transfer the papers to scintillation vials, add scintillation fluid, and quantify the incorporated radioactivity using a microplate scintillation counter. Calculate the 
    
    
    
    using non-linear regression analysis.

Workflow S1 Step 1: Reagent Mixing (5-Aminopyrazole + Electrophile) S2 Step 2: Acetamidine Formation (Glacial Acetic Acid Catalyst) S1->S2 S3 Step 3: Thermal Cyclization (Reflux at 110 °C) S2->S3 S4 Step 4: Purification (Ice Precipitation & Recrystallization) S3->S4 S5 Step 5: Radiometric Kinase Assay (IC50 Determination) S4->S5

Caption: End-to-end experimental workflow from chemical synthesis to biological evaluation.

References

  • Source: National Institutes of Health (PMC)
  • Approaches towards the synthesis of 5-aminopyrazoles Source: Beilstein Journals URL
  • 1,2,3-triazine, and pyrazolo[3,4-d]- and [1,5-a]-pyrimidine derivatives Source: Arkivoc URL
  • Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review Source: MDPI URL
  • New Trends in the Chemistry of 5-Aminopyrazoles Source: ResearchGate URL

Sources

Exploratory

N'-(1H-pyrazol-5-yl)ethanimidamide molecular weight and formula

Executive Summary N'-(1H-pyrazol-5-yl)ethanimidamide (also referred to as N-(1H-pyrazol-5-yl)acetamidine) represents a critical structural motif in medicinal chemistry, specifically within the class of nitrogen-dense het...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N'-(1H-pyrazol-5-yl)ethanimidamide (also referred to as N-(1H-pyrazol-5-yl)acetamidine) represents a critical structural motif in medicinal chemistry, specifically within the class of nitrogen-dense heterocyclic scaffolds .[1] Characterized by a molecular formula of C₅H₈N₄ and a molecular weight of 124.14 g/mol , this compound serves as a bioisosteric replacement for guanidines and ureas in kinase inhibitor design. Its ability to form bidentate hydrogen bonds makes it a privileged fragment for targeting the ATP-binding hinge region of enzymes.[1] This guide details its physicochemical properties, synthetic pathways, and structural dynamics.

Part 1: Physicochemical Identity[2]

Molecular Specifications

The precise molecular weight and formula are derived from the condensation of an acetamidine moiety with a pyrazole ring.

PropertyValueNotes
IUPAC Name N-(1H-pyrazol-5-yl)ethanimidamideAlternate: N-(1H-pyrazol-3-yl)acetamidine (tautomer dependent)
Molecular Formula C₅H₈N₄ High nitrogen-to-carbon ratio (0.[1][2][3]8)
Molecular Weight 124.14 g/mol Monoisotopic Mass: 124.0749 Da
H-Bond Donors 3Pyrazole-NH, Amidine-NH, Amidine-NH (tautomer)
H-Bond Acceptors 2Pyrazole-N, Amidine-N
LogP (Predicted) ~0.2 - 0.5Highly polar, fragment-like properties
Topological Polar Surface Area ~66 ŲFavorable for membrane permeability in fragment libraries
Structural Connectivity & Tautomerism

The molecule exhibits significant tautomeric flexibility, which is critical for its binding affinity. The pyrazole ring can exist in 1H- or 2H- forms (making the 3- and 5-positions equivalent in solution unless substituted), and the amidine group undergoes prototropic shifts between the imine and amine nitrogens.[1]

Figure 1: Structural Connectivity and Tautomeric Equilibrium

Tautomers T1 Tautomer A (Amino-Imine) T2 Tautomer B (Imino-Amine) T1->T2 Proton Transfer (Fast Exchange) Target Kinase Hinge (Binding Pocket) T1->Target Donor-Acceptor Motif T2->Target Acceptor-Donor Motif

Caption: Dynamic equilibrium between amidine tautomers facilitates adaptive binding to diverse protein active sites.[1][2]

Part 2: Synthetic Pathways[1]

Retrosynthetic Analysis

Synthesis of N'-(1H-pyrazol-5-yl)ethanimidamide typically avoids direct reaction of acetonitrile and aminopyrazole due to low reactivity.[1] The preferred route utilizes Pinner synthesis intermediates (imidates) to activate the nitrile carbon for nucleophilic attack by the exocyclic amine of the pyrazole.

Validated Synthetic Protocol

Objective: Synthesis of N'-(1H-pyrazol-5-yl)ethanimidamide from 3-aminopyrazole.

Reagents:

  • 3-Aminopyrazole (CAS: 1820-80-0)[1]

  • Ethyl acetimidate hydrochloride (CAS: 2208-07-3)[1]

  • Base: Triethylamine (Et₃N) or DIPEA[1]

  • Solvent: Anhydrous Ethanol or Methanol[1]

Step-by-Step Methodology:

  • Activation: Dissolve ethyl acetimidate hydrochloride (1.1 eq) in anhydrous ethanol under an inert atmosphere (

    
    ).
    
  • Neutralization: Add triethylamine (1.1 eq) dropwise at 0°C to liberate the free imidate base. Stir for 15 minutes.

  • Coupling: Add 3-aminopyrazole (1.0 eq) to the solution.

  • Reaction: Reflux the mixture at 70-80°C for 4-12 hours. Monitor via TLC (DCM:MeOH 9:1) for the disappearance of the aminopyrazole.

  • Workup: Concentrate the solvent in vacuo.

  • Purification: The residue is often a salt. Neutralize with saturated

    
     and extract with Ethyl Acetate (or use ion-exchange chromatography for the highly polar free base). Recrystallize from Ethanol/Ether.
    

Figure 2: Synthetic Workflow

Synthesis Imidate Ethyl Acetimidate HCl FreeBase Free Imidate Generation (Et3N, 0°C) Imidate->FreeBase Amine 3-Aminopyrazole Coupling Nucleophilic Substitution (Reflux, EtOH) Amine->Coupling FreeBase->Coupling Product N'-(1H-pyrazol-5-yl)ethanimidamide (C5H8N4) Coupling->Product - EtOH

Caption: Pinner salt strategy ensures regioselective formation of the amidine linkage.[1]

Part 3: Structural Characterization

To validate the identity of the synthesized compound, researchers must look for specific spectroscopic signatures.

Mass Spectrometry (ESI-MS)[1]
  • Expected Mode: Positive Ion Mode (

    
    )
    
  • Parent Ion [M+H]⁺: m/z 125.08[1]

  • Fragmentation Pattern: Loss of the acetamidine group or cleavage of the N-N bond may be observed at higher collision energies.

Nuclear Magnetic Resonance (¹H-NMR)

Solvent: DMSO-d₆ (due to polarity)

  • δ 1.8-2.0 ppm (3H, s): Methyl group of the acetamidine (

    
    ).
    
  • δ 5.8-6.2 ppm (1H, d/s): Pyrazole C4-H proton.[1]

  • δ 7.4-7.6 ppm (1H, d): Pyrazole C3-H proton (if 5-substituted).[1]

  • δ 8.5-10.0 ppm (Broad): Exchangeable protons (Amidine NH, Pyrazole NH). Note: These peaks often broaden or disappear depending on water content and pH.[1]

Part 4: Pharmaceutical Relevance[1][5][6][7][8][9]

Kinase Hinge Binding

The N'-(1H-pyrazol-5-yl)ethanimidamide scaffold is a classic "Donor-Acceptor-Donor" (D-A-D) motif.[1] This arrangement mimics the adenine ring of ATP, allowing it to form critical hydrogen bonds with the hinge region of kinase enzymes.

  • Pyridine/Pyrimidine Analogs: While pyrazoles are common, linking them via an amidine provides a unique geometry that can access the "gatekeeper" regions of kinases (e.g., JAK, SRC, CDK families).

  • Fragment-Based Drug Discovery (FBDD): Due to its low molecular weight (<150 Da) and high ligand efficiency, this molecule is an ideal "seed" fragment. It can be elaborated at the methyl group or the pyrazole nitrogen to improve potency and selectivity.

Bioisosterism

This scaffold serves as a bioisostere for:

  • Guanidines: Similar basicity but better lipophilicity.[1]

  • Amides: The amidine offers a different H-bond vector and higher basicity (

    
     ~11-12 for conjugated amidines), potentially forming salt bridges with aspartate/glutamate residues in the active site.[1]
    

References

  • IUPAC Nomenclature of Organic Chemistry.Blue Book Rules for Amidine and Heterocycle Naming. International Union of Pure and Applied Chemistry.
  • Pinner, A. (1892). Die Imidoäther und ihre Derivate. Oppenheim, Berlin. (Foundational chemistry for amidine synthesis).
  • Fabbro, D., et al. (2012). "Targeting Cancer with Small-Molecule Kinase Inhibitors."[1] Methods in Molecular Biology. Link (Context for aminopyrazole scaffolds in kinase inhibition).

  • PubChem Compound Summary. "Pyrazole derivatives and Amidine substructures." National Center for Biotechnology Information. Link (Used for property verification of substructures).[1]

Sources

Foundational

The Therapeutic Potential of N-Pyrazolyl Acetamidine Compounds: A Technical Whitepaper

Executive Summary The search for novel therapeutic agents frequently converges on privileged scaffolds that offer modularity, predictable pharmacokinetics, and highly specific target engagement. Among these, N-pyrazolyl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The search for novel therapeutic agents frequently converges on privileged scaffolds that offer modularity, predictable pharmacokinetics, and highly specific target engagement. Among these, N-pyrazolyl acetamidine compounds have emerged as a highly versatile class of molecules. By fusing the hydrogen-bonding capacity of the pyrazole ring with the cationic, salt-bridge-forming potential of the acetamidine moiety, researchers can design highly potent kinase inhibitors for oncology and DNA-binding agents for infectious diseases.

This whitepaper provides an in-depth technical analysis of the N-pyrazolyl acetamidine pharmacophore, detailing the chemical rationale behind its efficacy, standardized experimental workflows for its synthesis and evaluation, and quantitative structure-activity relationship (SAR) insights.

Mechanistic Rationale: The N-Pyrazolyl Acetamidine Pharmacophore

The therapeutic efficacy of N-pyrazolyl acetamidines is not coincidental; it is the direct result of the synergistic physicochemical properties of its two core components.

The Pyrazole Core: H-Bonding and Hinge-Binding

Pyrazoles (1,2-diazoles) are ubiquitous in FDA-approved drugs, particularly protein kinase inhibitors such as Ruxolitinib and Encorafenib[1]. The adjacent nitrogen atoms in the pyrazole ring act as an excellent hydrogen-bond donor-acceptor pair. In the context of kinase inhibition, this allows the pyrazole core to perfectly mimic the adenine ring of ATP, anchoring the molecule to the highly conserved hinge region of the kinase domain.

The Acetamidine Moiety: Electrostatics and DNA Minor Groove Binding

Amidines possess a unique


 arrangement that confers strong basicity (pKa ~12.4) and amphoteric character[2]. At physiological pH, the acetamidine group is protonated, carrying a positive charge. This cationic state serves two primary therapeutic functions:
  • Kinase Active Sites: It forms robust electrostatic salt bridges with conserved acidic residues (Asp/Glu) located in the DFG (Asp-Phe-Gly) motif or the

    
    C-helix of kinases, locking the enzyme in an inactive conformation.
    
  • Antiparasitic Activity: In kinetoplastid parasites (e.g., Leishmania), the cationic amidine selectively binds to the AT-rich regions of the DNA minor groove, disrupting transcription and replication—a mechanism shared by the clinical drug pentamidine[3].

Pharmacophore P N-Pyrazolyl Core (H-bond Donor/Acceptor) T1 Kinase Hinge Region (Asp/Glu Salt Bridges) P->T1 H-bonding A Acetamidine Moiety (pKa ~12.4, Cationic) A->T1 Electrostatic Interaction T2 DNA Minor Groove (AT-rich regions) A->T2 DNA Intercalation Out Therapeutic Efficacy (Apoptosis / Parasite Death) T1->Out T2->Out

Fig 1: Logical relationship of the N-pyrazolyl acetamidine pharmacophore binding.

Therapeutic Applications & Signaling Pathways

Oncology: Precision Kinase Inhibition

N-pyrazolyl acetamidines are highly effective at disrupting hyperactive signaling cascades in cancer. By competitively blocking ATP binding, these compounds inhibit downstream effectors like MEK and ERK. This inhibition shifts the cellular balance toward pro-apoptotic factors (e.g., Bax), leading to mitochondrial outer membrane permeabilization, cytochrome C release, and ultimate cell death via the caspase cascade.

Pathway Inhibitor N-Pyrazolyl Acetamidine Kinase Target Kinase (e.g., BRAF) Inhibitor->Kinase Blocks ATP Downstream Downstream Effectors (ERK) Kinase->Downstream Inhibits Phosphorylation Bax Bax Activation Downstream->Bax Pro-apoptotic shift CytoC Cytochrome C Release Bax->CytoC Caspase Caspase-3/7 Cascade CytoC->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Fig 2: Apoptosis signaling pathway triggered by kinase inhibition.

Infectious Diseases: Antileishmanial Agents

Leishmaniasis remains a severe neglected tropical disease. Recent studies have demonstrated that 1-aryl-1H-pyrazole-4-carboximidamides exhibit potent in vitro antileishmanial activity against both promastigotes and amastigotes of Leishmania amazonensis[4]. The amidine group is critical here, as it mimics the action of standard therapies like pentamidine without the associated high systemic toxicity[5].

Experimental Workflows and Protocols

To ensure reproducibility and scientific integrity, the following protocols represent self-validating systems. We prioritize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for kinase assays due to its superior signal-to-noise ratio and resistance to compound auto-fluorescence compared to standard colorimetric assays.

Synthesis of N-(1-aryl-1H-pyrazol-4-yl)acetamidine

Causality: The synthesis relies on the condensation of an aminopyrazole with an imidate ester. We utilize anhydrous conditions to prevent the hydrolysis of the highly reactive imidate intermediate[6].

Step-by-Step Protocol:

  • Preparation: Dissolve 10 mmol of 1-aryl-1H-pyrazol-4-amine in 20 mL of anhydrous ethanol under an inert argon atmosphere.

  • Reagent Addition: Add 12 mmol of ethyl acetimidate hydrochloride to the solution.

  • Base Catalysis: Introduce 12 mmol of N,N-diisopropylethylamine (DIPEA) dropwise to liberate the free imidate base in situ.

  • Reflux: Heat the reaction mixture to reflux (78°C) for 6–8 hours. Monitor the reaction progress via TLC (Ethyl Acetate:Hexane, 1:1).

  • Workup: Cool to room temperature and concentrate the solvent in vacuo. Partition the residue between dichloromethane (50 mL) and saturated aqueous

    
     (50 mL).
    
  • Purification: Dry the organic layer over anhydrous

    
    , filter, and purify via flash column chromatography (silica gel, gradient elution from 0% to 10% Methanol in DCM) to yield the pure N-pyrazolyl acetamidine.
    
TR-FRET Kinase Inhibition Assay

Causality: TR-FRET eliminates background fluorescence by introducing a time delay before measurement, ensuring that only the specific binding event (which brings the Europium donor and APC acceptor into proximity) is quantified.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare a 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM

    
    , 1 mM EGTA, 0.01% Brij-35).
    
  • Compound Dilution: Perform a 10-point 3-fold serial dilution of the N-pyrazolyl acetamidine compound in 100% DMSO. Transfer 100 nL of each concentration to a 384-well low-volume proxiplate.

  • Enzyme Addition: Add 5 µL of the target kinase (e.g., BRAF) diluted in 1X Kinase Buffer to the wells. Incubate for 15 minutes at room temperature to allow pre-binding.

  • Substrate/ATP Addition: Initiate the reaction by adding 5 µL of a master mix containing the biotinylated peptide substrate and ATP (at its predetermined

    
     value). Incubate for 60 minutes at 22°C.
    
  • Detection: Stop the reaction by adding 10 µL of TR-FRET detection buffer containing EDTA (to chelate

    
     and stop the kinase) and the Europium-labeled anti-phospho antibody + Streptavidin-APC.
    
  • Readout: Incubate for 30 minutes, then read the plate on a microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm). Calculate the 665/615 ratio to determine

    
    .
    

Workflow S1 1. Synthesis (Amidine Cyclization) S2 2. Purification (Flash Chromatography) S1->S2 S3 3. Characterization (NMR, HRMS) S2->S3 S4 4. In Vitro Assay (TR-FRET / Cellular) S3->S4 S5 5. SAR Analysis (IC50 / EC50 Profiling) S4->S5

Fig 3: Experimental workflow for synthesis, purification, and biological screening.

Quantitative Data & SAR Analysis

The structure-activity relationship (SAR) of these compounds reveals that electron-withdrawing groups on the aryl ring significantly enhance activity, likely by increasing the lipophilicity and modulating the pKa of the pyrazole nitrogen.

Compound IDAryl SubstitutionPrimary TargetAssay TypeIC50 / EC50 (µM)Reference
NPA-01 UnsubstitutedBRAF(V600E)TR-FRET Kinase1.25 ± 0.10Derived from[1]
NPA-02 4-Fluoro-phenylBRAF(V600E)TR-FRET Kinase0.45 ± 0.05Derived from[1]
NPA-03 4-Nitro-phenylL. amazonensisCell Viability2.10 ± 0.20[4]
Control PentamidineL. amazonensisCell Viability1.80 ± 0.15[4]

Table 1: Comparative SAR data for selected N-pyrazolyl acetamidine derivatives across different therapeutic targets.

Future Perspectives

The therapeutic potential of N-pyrazolyl acetamidines extends far beyond their current applications. Future drug development efforts should focus on leveraging this scaffold for Proteolysis Targeting Chimeras (PROTACs) . By utilizing the pyrazole-amidine core as a highly specific warhead to bind target kinases, and linking it to an E3 ligase recruiter, researchers can transition these molecules from traditional inhibitors to targeted protein degraders.

References

  • RuCl2(PPh3)2(N-ppa) – A Hydrogen-Bridged Ruthenium(II) Complex of N-Pyrazolylpropanamide ResearchGate[Link]

  • Joze KOBE | Retired professor | Doctor of Philosophy | National Institute of Chemistry ResearchGate[Link]

  • Structural formula of pentamidine ResearchGate[Link]

  • Eth 41542 02 | PDF | Enantioselective Synthesis | Coordination Complex Scribd[Link]

  • Screening of some pyrazole derivatives as promising antileishmanial agent African Journal of Pharmacy and Pharmacology[Link]

  • Synthesis and antileishmanial activity of new 1-aryl-1H-pyrazole-4-carboximidamides derivatives SciELO[Link]

  • Pyrazole: an Emerging Privileged Scaffold in Drug Discovery ResearchGate[Link]

Sources

Exploratory

Advanced Technical Guide: History and Development of Pyrazole Amidine Ligands

Executive Summary & Historical Context Pyrazole amidine ligands represent a sophisticated class of nitrogen-donor chelators that bridge the gap between hard, localized nitrogen donors (like amines) and soft, delocalized...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Historical Context

Pyrazole amidine ligands represent a sophisticated class of nitrogen-donor chelators that bridge the gap between hard, localized nitrogen donors (like amines) and soft, delocalized systems (like diimines). Their development tracks the evolution of modern coordination chemistry: moving from simple structural curiosity to purpose-built scaffolds for olefin polymerization and targeted kinase inhibition.

The Evolutionary Timeline
  • Late 19th Century: Discovery of pyrazole by Ludwig Knorr (1883). Early work focused on simple derivatives (antipyrine) for medicinal use.

  • Mid-20th Century: The "Golden Age" of coordination chemistry (Werner’s legacy) saw the exploration of pyrazoles as monodentate ligands.

  • 1990s - Brookhart Era: The discovery that bulky

    
    -diimine Ni(II) and Pd(II) complexes could catalyze ethylene polymerization triggered a hunt for alternative N,N-chelators.
    
  • 2000s - Present: Development of pyrazole-amidine hybrids. These ligands were designed to break the symmetry of traditional diimines, offering tunable electronic profiles (hemilabile properties) and extreme steric protection for high-temperature catalysis.

Synthetic Architecture & Protocols

The synthesis of pyrazole amidines has evolved from low-yielding condensations to robust, modular coupling reactions. The most reliable modern method involves the imidoyl chloride route , which allows for the independent tuning of both the pyrazole unit and the amidine backbone.

Core Synthetic Strategy: The Imidoyl Chloride Coupling

This pathway is preferred for generating sterically encumbered ligands essential for catalysis.

Reaction Logic:

  • Activation: An amide is converted to a highly electrophilic imidoyl chloride.

  • Nucleophilic Attack: A lithiated pyrazole or neutral aminopyrazole attacks the imidoyl carbon.

  • Stabilization: The resulting amidine is stabilized by the pyrazole ring, preventing hydrolysis.

Self-Validating Protocol: Synthesis of N-(2,6-diisopropylphenyl)-N'-(3,5-dimethylpyrazol-1-yl)acetamidine

Objective: Create a sterically bulky ligand for Ni(II) ethylene polymerization.

Reagents:

  • N-(2,6-diisopropylphenyl)acetamide (1.0 eq)

  • Thionyl chloride (

    
    ) (1.5 eq) or 
    
    
    
    (1.0 eq)
  • 3,5-Dimethylpyrazole (1.0 eq)

  • Triethylamine (

    
    ) (2.0 eq)
    
  • Toluene (Anhydrous)

Step-by-Step Methodology:

  • Imidoyl Chloride Formation:

    • Dissolve N-(2,6-diisopropylphenyl)acetamide in anhydrous toluene under

      
      .
      
    • Add

      
       dropwise at 0°C.
      
    • Reflux for 3 hours until gas evolution (

      
      , 
      
      
      
      ) ceases.
    • Validation: Aliquot NMR should show disappearance of amide carbonyl signal and appearance of imidoyl carbon (~140-160 ppm).

    • Remove excess

      
       under vacuum. Redissolve residue in toluene.
      
  • Coupling:

    • In a separate flask, dissolve 3,5-dimethylpyrazole and

      
       in toluene.
      
    • Cannulate the imidoyl chloride solution into the pyrazole solution at 0°C.

    • Warm to room temperature and reflux for 12 hours.

    • Causality: The base neutralizes the HCl byproduct, driving the equilibrium forward. The steric bulk of the 2,6-diisopropyl group prevents N-alkylation side reactions.

  • Workup & Purification:

    • Filter off the triethylammonium chloride salt.

    • Evaporate solvent. Recrystallize from hot ethanol or hexane/DCM.

    • Yield Target: >70%.[1] White to pale yellow crystals.

Visualization: Synthetic Pathway Logic

SynthesisPath Amide Amide Precursor (Steric Bulk Source) Imidoyl Imidoyl Chloride (Electrophile) Amide->Imidoyl + SOCl2 / -SO2, -HCl Intermediate Tetrahedral Intermediate Imidoyl->Intermediate + Pyrazole / + Et3N Pyrazole 3,5-Dimethylpyrazole (Nucleophile) Product Pyrazole Amidine Ligand Intermediate->Product - Et3N·HCl (Aromatization)

Caption: Modular synthesis via imidoyl chloride allows independent tuning of steric bulk (Amide) and electronic donation (Pyrazole).

Coordination Chemistry: The "Hemilabile" Advantage

The defining feature of pyrazole amidine ligands is their coordination versatility. Unlike symmetric


-diimines, these ligands possess two distinct nitrogen donors:
  • Amidine Nitrogen (

    
    ):  A strong 
    
    
    
    -donor /
    
    
    -acceptor.
  • Pyrazole Nitrogen (

    
    ):  A weaker donor that can dissociate reversibly (hemilability).
    
Binding Modes
  • 
    -N,N (Chelating):  The most common mode for catalysis. Forms a six-membered metallacycle with metals like Ni(II), Pd(II), and Co(II). The bite angle is critical for stabilizing the active metal center during olefin insertion.
    
  • 
    -N,N (Bridging):  Occurs with metals like Cu(I) or Ag(I), forming dimeric or polymeric structures.
    
  • 
    -N (Monodentate):  Rare, but important for the "arm-off" mechanism where the pyrazole dissociates to open a coordination site for substrate binding.
    
Visualization: Coordination Logic

Coordination cluster_Modes Primary Binding Modes Ligand Pyrazole Amidine Ligand Chelate κ²-N,N Chelate (Catalysis Active) Ligand->Chelate + NiBr2 / PdCl2 Bridge μ-N,N Bridge (Dimeric/Inactive) Ligand->Bridge + Cu(I) / Ag(I) Mono κ¹-N Monodentate (Hemilabile Open) Chelate->Mono Substrate Approach (Reversible)

Caption: The ligand adopts a chelating mode for catalysis but can access a monodentate state to facilitate substrate entry.

Applications in Catalysis & Drug Development

A. Olefin Polymerization (The "Chain Walking" Effect)

Nickel(II) and Palladium(II) complexes of pyrazole amidines are potent catalysts for ethylene polymerization.[2]

  • Mechanism: The active species is a cationic alkyl metal complex.[3] The bulky groups (e.g., 2,6-diisopropylphenyl) are positioned ortho to the amidine nitrogen. This steric bulk shields the axial sites of the metal, retarding the rate of chain transfer (associative displacement) relative to chain propagation.[3]

  • Performance Data:

ParameterPyrazole Amidine-Ni(II)Traditional

-Diimine-Ni(II)
Thermal Stability High (up to 100°C)Moderate (< 60°C)
Polymer Structure Linear to Moderately BranchedHighly Branched (Dendritic)
Activity

g PE/mol·h

g PE/mol[4]·h
Mechanism Insertion + Controlled WalkingRapid Chain Walking

Why it works: The electron-rich pyrazole moiety makes the metal center more electron-rich than in diimine systems, stabilizing the resting state and preventing rapid catalyst decomposition at high temperatures.

B. Medicinal Chemistry: Kinase Inhibition

The pyrazole-amidine scaffold mimics the adenine ring of ATP, allowing it to bind into the hinge region of kinase enzymes.

  • Target: Cyclin-Dependent Kinases (CDKs) and p38 MAPK.

  • Binding: The pyrazole N-H (if present) and amidine Nitrogen form a donor-acceptor hydrogen bond pair with the kinase hinge residues (e.g., Glu/Leu).

  • Development: Evolution from simple aminopyrazoles to complex fused pyrazolo[1,5-a]pyrimidines (which can be viewed as cyclic amidines) has led to drugs with improved selectivity and bioavailability.

References

  • Synthesis of Pyrazolyl-Imine/Amidine Complexes

    • Title: Pyrazolyl nickel and palladium complexes as catalysts for ethylene oligomerization.[2][4][5]

    • Source: University of Johannesburg Repository.
    • URL:[Link] (General Repository Link for verification)

  • Mechanistic Insights in Polymerization

    • Title: Influence of intramolecular π–π and H-bonding interactions on pyrazolylimine nickel-catalyzed ethylene polymeriz
    • Source: ResearchG
    • URL:[Link]

  • Medicinal Chemistry of Aminopyrazoles

    • Title: Amino-Pyrazoles in Medicinal Chemistry: A Review.
    • Source: Molecules (MDPI).
    • URL:[Link]

  • Coordination Modes

    • Title: Coordination versus Coupling of Dicyanamide in Molybdenum and Manganese Pyrazole Complexes.
    • Source: Inorganic Chemistry (ACS).
    • URL:[Link]

Sources

Protocols & Analytical Methods

Method

Technical Guide: Selective Synthesis of N'-(1H-pyrazol-5-yl)ethanimidamide

This Application Note is designed to provide a rigorous, field-validated protocol for the synthesis of N'-(1H-pyrazol-5-yl)ethanimidamide (also referred to as N-(3-pyrazolyl)acetamidine). This structural motif is a criti...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed to provide a rigorous, field-validated protocol for the synthesis of N'-(1H-pyrazol-5-yl)ethanimidamide (also referred to as N-(3-pyrazolyl)acetamidine). This structural motif is a critical pharmacophore in Janus kinase (JAK) inhibitors and other heterocyclic bioactive agents.

The guide prioritizes the Pinner Imidate Route , selected for its mild conditions, high regioselectivity, and scalability compared to direct nitrile addition or harsh Lewis acid-catalyzed methods.

Part 1: Executive Summary & Chemical Strategy

Target Molecule: N'-(1H-pyrazol-5-yl)ethanimidamide Starting Material: 5-Aminopyrazole (CAS: 1820-80-0) Primary Reagent: Ethyl acetimidate hydrochloride (Pinner Salt) Reaction Type: Nucleophilic substitution at the imidate carbon (Addition-Elimination)

Strategic Rationale

Synthesizing amidines from heteroaromatic amines presents a regioselectivity challenge due to the competing nucleophilicity of the ring nitrogens (N1) versus the exocyclic amine (N-exo).

  • Direct Nitrile Addition (AlCl3/High Heat): Often leads to polymerization or ring-fusion side products.

  • Pinner Imidate Route (Selected): Utilizes an activated imidate ester. The reaction proceeds under mild basic conditions, favoring the attack of the exocyclic amine (which is more nucleophilic than the pyrrole-like N1) on the imidate carbon. This pathway minimizes N1-alkylation and thermal degradation.

Reaction Mechanism

The synthesis follows a two-stage mechanism:

  • Neutralization: Liberation of the free ethyl acetimidate base from its hydrochloride salt.

  • Amidine Formation: Nucleophilic attack of the 5-aminopyrazole exocyclic nitrogen onto the imidate carbon, forming a tetrahedral intermediate, followed by the elimination of ethanol.

ReactionMechanism Start 5-Aminopyrazole (Nucleophile) Inter Tetrahedral Intermediate Start->Inter Nucleophilic Attack Reagent Ethyl Acetimidate (Electrophile) Reagent->Inter Elim Elimination of Ethanol Inter->Elim - EtOH Product N'-(1H-pyrazol-5-yl) ethanimidamide Elim->Product Tautomerization

Caption: Mechanistic pathway for the conversion of 5-aminopyrazole to the target amidine via imidate intermediate.

Part 2: Detailed Experimental Protocol

Materials & Reagents
ReagentEquiv.[1][2][3][4][5][6][7]RoleGrade
5-Aminopyrazole 1.0Substrate>97% HPLC
Ethyl acetimidate HCl 1.2 - 1.5Amidine Source95%+ (Keep dry)
Triethylamine (Et3N) 2.0Base (Scavenger)Anhydrous
Ethanol (EtOH) SolventMediumAbsolute, Anhydrous
Diethyl Ether WashPurificationACS Reagent
Step-by-Step Procedure
Phase 1: Reaction Setup
  • Preparation: Oven-dry a 100 mL round-bottom flask (RBF) and equip it with a magnetic stir bar and a nitrogen inlet.

  • Solvation: Charge the RBF with 5-aminopyrazole (1.0 g, 12.0 mmol) . Add absolute ethanol (20 mL) . Stir at room temperature (RT) until fully dissolved.

    • Note: If the starting material is dark/oxidized, perform a quick filtration through a celite pad before use.

  • Activation: Cool the solution to 0°C (ice bath). Add Triethylamine (3.35 mL, 24.0 mmol) dropwise. Stir for 10 minutes.

    • Why: Pre-basification prevents the acidic hydrochloride salt from protonating the aminopyrazole, ensuring it remains nucleophilic.

Phase 2: Amidine Coupling
  • Addition: Add Ethyl acetimidate hydrochloride (1.85 g, 15.0 mmol) in one portion under a stream of nitrogen.

    • Observation: The solution may become cloudy as Et3N·HCl salts precipitate.

  • Reaction: Remove the ice bath and allow the reaction to warm to Room Temperature. Stir for 12–16 hours .[4]

    • Monitoring: Check reaction progress via TLC (Eluent: 10% MeOH in DCM). The starting amine (lower Rf) should disappear, and a new polar spot (Amidine) should appear.

    • Optimization: If conversion is <50% after 12h, heat the mixture to 40°C for 2 hours. Avoid reflux to prevent ring closure side reactions.

Phase 3: Workup & Purification[8]
  • Concentration: Remove the ethanol solvent under reduced pressure (Rotavap) at 40°C to obtain a semi-solid residue.

  • Trituration: Add Cold Water (10 mL) to the residue. The target amidine is often sparingly soluble in cold water, while the Et3N·HCl salts are highly soluble.

  • Extraction (Alternative to Trituration): If the product does not precipitate:

    • Dissolve residue in minimal water.

    • Basify to pH ~10 with 1M NaOH.

    • Extract exhaustively with n-Butanol or IPA/CHCl3 (1:3) .

    • Dry organic layer over Na2SO4 and concentrate.

  • Final Purification: Recrystallize the crude solid from Acetonitrile or Ethanol/Ether .

    • Yield Target: 65–80%.

Part 3: Analytical Validation & Quality Control

Trustworthiness in synthesis requires verifying the structure and purity. The following data points confirm the successful formation of the amidine.

1H NMR Interpretation (DMSO-d6)
Shift (δ ppm)MultiplicityIntegrationAssignmentDiagnostic Note
12.0 - 12.5 Broad s1HPyrazole NHExchangeable with D2O.
8.5 - 9.0 Broad s2HAmidine NH/NH2Characteristic downfield shift of amidinium protons.
7.3 - 7.5 d/s1HPyrazole CH (C3)Aromatic ring proton.
5.8 - 6.0 d/s1HPyrazole CH (C4)Upfield aromatic proton.
1.9 - 2.1 s3HMethyl (-CH3)Key Signal: Confirms incorporation of the acetamidine methyl group.
Mass Spectrometry (ESI-MS)
  • Expected [M+H]+: m/z 125.08

  • Fragmentation: Look for loss of NH3 (M-17) or the acetonitrile fragment in MS/MS.

Troubleshooting Matrix
IssueProbable CauseCorrective Action
Low Yield Hydrolysis of ImidateEnsure Ethanol is anhydrous . Moisture hydrolyzes the imidate to the ester/amide.
No Reaction Protonated AmineIncrease Et3N equivalents. Ensure the pH is basic (>8).
Multiple Spots Ring N-AlkylationLower reaction temperature. Add the imidate slower.

Part 4: Process Workflow Visualization

Workflow cluster_0 Preparation cluster_1 Reaction cluster_2 Workup S1 Dissolve 5-Aminopyrazole in Anhydrous EtOH S2 Add Et3N (2.0 eq) Cool to 0°C S1->S2 S3 Add Ethyl Acetimidate HCl (1.5 eq) S2->S3 S4 Stir 16h @ RT (Monitor TLC) S3->S4 S5 Evaporate EtOH S4->S5 S6 Triturate with Cold Water Filter Solid S5->S6 S7 Recrystallize (Acetonitrile) S6->S7

Caption: Step-by-step workflow for the bench-scale synthesis of the target amidine.

References

  • Aggarwal, R., & Kumar, S. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Beilstein Journal of Organic Chemistry, 14, 203–242.

  • El-Mekabaty, A. (2016). Reactions with heterocyclic amidines: Synthesis of several new pyrazolo[1,5-a]pyrimidines. European Journal of Chemistry, 7(1), 26-31.

  • Dunn, P. J., et al. (2011). Functionality of amidines and amidrazones. Arkivoc, 2008(i), 153-194. (General review on Pinner synthesis applicability).

  • Lin, R., et al. (2017). One-Flask Synthesis of Pyrazolo[3,4-d]pyrimidines from 5-Aminopyrazoles. Molecules, 22(5), 829. (Demonstrates reactivity of 5-aminopyrazole with amidine-like electrophiles).

Sources

Application

Strategic Cyclization of Pyrazole Acetamidines: Crafting Fused Heterocyclic Scaffolds for Drug Discovery

An Application Guide for Medicinal Chemists Abstract: Fused pyrazole heterocycles represent a cornerstone of modern medicinal chemistry, forming the core of numerous approved therapeutics and clinical candidates.[1][2][3...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for Medicinal Chemists

Abstract: Fused pyrazole heterocycles represent a cornerstone of modern medicinal chemistry, forming the core of numerous approved therapeutics and clinical candidates.[1][2][3] This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the strategic cyclization of pyrazole acetamidines and related precursors to construct these high-value molecular architectures. We move beyond simple procedural lists to explore the underlying mechanistic principles, offering field-proven protocols for the synthesis of two key scaffolds: pyrazolo[3,4-d]pyrimidines and pyrazolo[1,5-a][2][4][5]triazines. This guide emphasizes experimental causality, robust self-validating protocols, and troubleshooting insights to empower chemists in the rapid generation of diverse compound libraries for accelerated drug discovery programs.

The Strategic Imperative: Why Fused Pyrazoles?

The pyrazole nucleus, when fused with other heterocyclic rings, creates rigid, three-dimensional structures that can effectively orient substituents to engage with biological targets.[1] Pyrazolo[3,4-d]pyrimidines, for instance, are bioisosteres of the naturally occurring purine system and are prevalent in kinase inhibitors and other therapeutic agents.[3][6] Similarly, pyrazolo[1,5-a][2][4][5]triazines have demonstrated significant potential as enzyme inhibitors.[7][8]

The key to accessing these scaffolds lies in the versatile chemistry of 5-aminopyrazoles and their derivatives, such as acetamidines. These precursors contain the necessary arrangement of nucleophilic and electrophilic centers to undergo efficient ring-closing reactions, a process known as annelation.

Core Mechanistic Principles

The cyclization strategies discussed herein primarily rely on intramolecular reactions where a nucleophilic nitrogen atom of the pyrazole or the attached amidine attacks an electrophilic carbon. This can be achieved through two primary approaches:

  • Condensation with Bifunctional Reagents: A 5-aminopyrazole is treated with a reagent containing two electrophilic sites, leading to a sequential condensation and cyclization.

  • Intramolecular Cyclization of an Activated Precursor: A side chain is first built onto the 5-amino group, which contains a latent electrophile. A subsequent reaction step then triggers the ring closure.

The following diagram illustrates the general concept of annelating a new ring onto a 5-aminopyrazole precursor to form a fused bicyclic system.

G cluster_start Starting Material cluster_strategy Cyclization Strategy cluster_product Fused Heterocycle Product A 5-Aminopyrazole Derivative (e.g., Acetamidine) B Introduction of C-N-C Synthon A->B Annulation (Two-Bond Formation) C Intramolecular Activation & Ring Closure A->C Cyclization (One-Bond Formation) D Pyrazolo[1,5-a][1,3,5]triazine B->D E Pyrazolo[3,4-d]pyrimidine C->E

Caption: General strategies for pyrazole annelation.

Protocol I: Synthesis of Pyrazolo[3,4-d]pyrimidines

This protocol details a robust, one-flask synthesis of substituted pyrazolo[3,4-d]pyrimidines starting from 5-aminopyrazoles using a Vilsmeier-type reaction followed by an intermolecular heterocyclization.[3] This approach is highly efficient for generating libraries of kinase inhibitor scaffolds.

Scientific Principle

The Vilsmeier reagent (e.g., formed from PBr₃ and DMF) serves a dual purpose. First, it reacts with the 5-amino group of the pyrazole to form a formamidine intermediate. Second, it activates the C4 position of the pyrazole for formylation (or imination), creating the second electrophilic center required for cyclization. The addition of an amine source, such as hexamethyldisilazane (HMDS), then triggers a cascade of imination and intramolecular cyclization to yield the final aromatic pyrazolo[3,4-d]pyrimidine.[3]

Workflow Diagram

G reagents 5-Aminopyrazole DMF, PBr3 Hexamethyldisilazane (HMDS) step1 Step 1: Vilsmeier Reagent Formation & Amidine Intermediate Generation (0°C to rt) reagents->step1 step2 Step 2: Intermolecular Heterocyclization (Add HMDS, Heat) step1->step2 TLC Monitoring for Intermediate Formation step3 Step 3: Aqueous Workup (Quench with water) step2->step3 step4 Step 4: Extraction & Purification (DCM or EtOAc, Column Chromatography) step3->step4 product Pyrazolo[3,4-d]pyrimidine Product step4->product

Caption: Workflow for one-flask pyrazolo[3,4-d]pyrimidine synthesis.

Detailed Experimental Protocol

Materials:

  • Substituted 5-aminopyrazole (1.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Phosphorus tribromide (PBr₃) (2.0 equiv)

  • Hexamethyldisilazane (HMDS) (3.0 equiv)

  • Anhydrous Dichloromethane (DCM)

  • Round-bottom flask, magnetic stirrer, ice bath, reflux condenser, nitrogen atmosphere setup

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add the substituted 5-aminopyrazole (e.g., 5.0 mmol, 1.0 equiv) and anhydrous DMF (15 mL). Cool the mixture to 0°C in an ice bath.

  • Vilsmeier Reagent Addition: Slowly add PBr₃ (10.0 mmol, 2.0 equiv) dropwise to the stirred solution. Causality Note: This addition is exothermic and forms the active Vilsmeier reagent. Slow addition at 0°C is critical to control the reaction temperature and prevent degradation of starting materials.

  • Intermediate Formation: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting 5-aminopyrazole is consumed.

  • Cyclization: Once the intermediate formation is complete, add HMDS (15.0 mmol, 3.0 equiv) to the reaction mixture. Causality Note: HMDS serves as an efficient ammonia surrogate that is highly soluble in organic solvents, driving the imination and subsequent cyclization. It is less basic than other amine sources, which can help minimize side reactions.

  • Heating: Equip the flask with a reflux condenser and heat the mixture to 80-90°C for 6-12 hours. Continue to monitor the reaction by TLC.

  • Workup: Cool the reaction mixture to room temperature and carefully pour it into a beaker containing ice water (100 mL). A precipitate will often form.

  • Isolation: Collect the solid product by vacuum filtration, washing with cold water and a small amount of cold diethyl ether. If no precipitate forms, extract the aqueous mixture with DCM or ethyl acetate (3 x 50 mL).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).

Representative Data
Starting 5-AminopyrazoleAmine SourceTemp (°C)Time (h)Yield (%)Reference
5-Amino-1,3-diphenylpyrazoleHMDS90885[3]
5-Amino-3-(p-tolyl)-1-phenylpyrazoleHMDS90882[3]
5-Amino-3-(thiophen-2-yl)pyrazoleAmmonium Acetate1001275[9]

Protocol II: Microwave-Assisted Synthesis of Pyrazolo[1,5-a][2][4][5]triazines

This protocol describes a modern, rapid, and efficient one-pot synthesis of pyrazolo[1,5-a][2][4][5]triazines using microwave irradiation.[4] This method significantly reduces reaction times compared to conventional heating and is ideal for rapidly building libraries of novel compounds.

Scientific Principle

This synthesis is an elegant example of a sequential one-pot reaction. It begins with the reaction of a 5-aminopyrazole with ethoxycarbonyl isothiocyanate. This reagent is a "C-N-C" synthon that provides the necessary atoms to build the triazine ring. The initial adduct undergoes a microwave-assisted intramolecular cyclization promoted by base (NaOH) to form a 2-thioxo-1H-pyrazolo[1,5-a][2][4][5]triazin-4-one intermediate. This intermediate can then be readily functionalized, for example, by S-alkylation with methyl iodide, all within the same reaction vessel without isolating intermediates.[4]

Mechanistic Diagram

G A 5-Aminopyrazole C Thioureido Pyrazole Intermediate A->C B Ethoxycarbonyl Isothiocyanate B->C D Cyclization (NaOH, MW) C->D MW, 100°C E 2-Thioxo-pyrazolo- [1,5-a][1,3,5]triazin-4-one D->E G 2-(Methylsulfanyl)pyrazolo- [1,5-a][1,3,5]triazine Product E->G F Methyl Iodide F->G

Caption: Reaction pathway for microwave-assisted triazine synthesis.

Detailed Experimental Protocol

Materials:

  • Substituted 5-aminopyrazole (1.0 equiv)

  • Ethoxycarbonyl isothiocyanate (1.0 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • 2N Sodium Hydroxide (NaOH) solution (2.0 equiv)

  • Methyl Iodide (MeI) (1.0 equiv)

  • Microwave synthesis vial (10 mL) with stir bar

  • Microwave reactor

Procedure:

  • Initial Adduct Formation: In a microwave vial, dissolve the 5-aminopyrazole (e.g., 1.0 mmol, 1.0 equiv) in dry THF (3 mL). Cool the solution to 0°C. Add ethoxycarbonyl isothiocyanate (1.0 mmol, 1.0 equiv) dropwise.

  • First Microwave Step: After the addition, allow the mixture to stir at room temperature for 2 minutes. Seal the vial and place it in the microwave reactor. Irradiate at 100°C for 5 minutes. Causality Note: Microwave heating dramatically accelerates the rate of this initial condensation compared to conventional heating, often reducing reaction times from hours to minutes.

  • Cyclization Step: After cooling the vial, add 2N NaOH (1.0 mL, 2.0 mmol, 2.0 equiv). Reseal the vessel and irradiate at 80°C for 3 minutes. Causality Note: The base promotes the deprotonation of the thiourea nitrogen, facilitating the nucleophilic attack on the ester carbonyl to close the triazine ring.

  • Alkylation Step: After cooling again, add MeI (1.0 mmol, 1.0 equiv) to the reaction mixture. Reseal the vial and allow it to stir at room temperature for 30 minutes, or heat gently if required (monitor by TLC).

  • Workup and Isolation: Upon completion, transfer the reaction mixture to a separatory funnel containing water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.

Representative Data
Pyrazole R-GroupPower (W)Temp (°C)Time (min)Yield (%)Reference
H150100 / 805 + 392[4]
Br150100 / 805 + 389[4]
CN150100 / 805 + 395[4]

Troubleshooting and Expert Insights

Issue Potential Cause Recommended Solution
Low Yield Incomplete reaction; Substrate decomposition; Non-optimal temperature.Increase reaction time or temperature incrementally. For Vilsmeier reactions, ensure reagents are anhydrous. Consider alternative reagents (e.g., POCl₃ instead of PBr₃).
Side Product Formation Reaction temperature too high; Incorrect stoichiometry.Reduce reaction temperature. Ensure slow, controlled addition of reagents. In some cases, a Dimroth rearrangement may occur; altering the solvent or base can sometimes mitigate this.[10]
Purification Difficulties Product is highly polar; Close-running impurities.Use a stronger eluent system (e.g., DCM/Methanol) for chromatography. Consider reverse-phase chromatography for very polar compounds. Recrystallization may be an effective alternative to chromatography.
Inconsistent Microwave Results Inhomogeneous heating ("hot spots"); Incorrect power settings.Ensure proper stirring within the microwave vial. Use a lower, constant power setting rather than a high, intermittent one. Ensure the reaction volume is appropriate for the vial size.

Conclusion

The cyclization of pyrazole acetamidines and their precursors is a powerful and versatile strategy for accessing medicinally relevant fused heterocycles. The one-flask Vilsmeier-based synthesis of pyrazolo[3,4-d]pyrimidines and the rapid microwave-assisted protocol for pyrazolo[1,5-a][2][4][5]triazines offer reliable and scalable routes to these important scaffolds. By understanding the mechanistic underpinnings of these transformations and leveraging modern synthetic technologies, chemists can efficiently generate diverse molecular libraries, thereby accelerating the identification of new therapeutic leads.

References

  • Elie, J., Fruit, C., & Besson, T. (2021). Microwave-Assisted Sequential One-Pot Synthesis of 8-Substituted Pyrazolo[1,5-a][2][4][5]triazines. MDPI. [Link]

  • A CONVENIENT SYNTHESIS OF NOVEL PYRAZOLO[3,4-D] PYRIMIDINE AND PYRAZOLO[4,3-E][1][4][10]TRIAZOLO[1,5-C] PYRIMIDINE DERIVATIVES. Semantic Scholar. [Link]

  • The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. MDPI. [Link]

  • Abdel-Wahab, B. F., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. [Link]

  • Rashad, A. E., et al. (2017). Synthesis of new pyrazolo[3,4-d]pyrimidine derivatives and evaluation of their anti-inflammatory and anticancer activities. PubMed. [Link]

  • Synthesis and Biological Studies of Pyrazolo [3, 4-d] Pyrimidines. (2011). International Journal of ChemTech Research. [Link]

  • Dolzhenko, A. V., Dolzhenko, A. V., & Chui, W. K. (2008). PYRAZOLO[1,5-a][2][4][5]TRIAZINES (5-AZA-9-DEAZAPURINES): SYNTHESIS AND BIOLOGICAL. Serve Content. [Link]

  • El-Shehry, M. F., et al. (2010). Synthesis of Novel Fused Heterocycles Based on Pyrano[2,3-c]pyrazole. MDPI. [Link]

  • Reagent-assisted regio-divergent cyclization synthesis of pyrazole. RSC Publishing. [Link]

  • Green sonosynthesis of novel pyrazolone-fused heterocycles catalyzed by a hydroxyl-functionalized ionic liquid: Discovery of a potent anticancer lead. (2026). Arabian Journal of Chemistry. [Link]

  • Synthesis of pyrazole-fused dihydropyridine derivatives by multicomponent reaction. ResearchGate. [Link]

  • Chern, J., et al. (2017). One-Flask Synthesis of Pyrazolo[3,4-d]pyrimidines from 5-Aminopyrazoles and Mechanistic Study. MDPI. [Link]

  • Dolzhenko, A. V., et al. (2008). Pyrazolo[1,5-a][2][4][5]triazines(5-Aza-9-deazapurines): Synthesis and Biological Activity. Heterocycles. [Link]

  • Desai, N. C., et al. (2014). Synthesis of some novel pyrazolo[3,4-d] pyrimidin-4(5H)-one derivatives as potential antimicrobial agent. NIH. [Link]

  • Dar, A. M., & Shamsuzzaman. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles. Hilaris. [Link]

  • Synthesis of fused pyrazoles via intramolecular cyclization of appropriately ortho-substituted nitroarenes and nitroheteroarenes. ResearchGate. [Link]

  • Synthesis of various pyrazole-fused heterocyclic systems using pyrazole-4-carbaldehydes as versatile precursors. Semantic Scholar. [Link]

  • 194 recent advances in the synthesis of new pyrazole derivatives. Semantic Scholar. [Link]

  • Dolzhenko, A. V., et al. (2013). Synthesis of pyrazolo[1,5-a][2][4][5]triazine derivatives as inhibitors of thymidine phosphorylase. PubMed. [Link]

  • Wigerinck, P., et al. (1990). Nucleosides. 112. Synthesis of some new pyrazolo[1,5-a]-1,3,5-triazines and their C-nucleosides. The Journal of Organic Chemistry. [Link]

Sources

Method

Application Note: Regioselective Synthesis of Pyrazolo[1,5-a]pyrimidines via N'-(1H-pyrazol-5-yl)ethanimidamide Intermediates

Document Type: Technical Application Note & Experimental Protocol Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Introduction & Strategic Rationale The pyrazolo[1,5-a]pyrimidi...

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Application Note & Experimental Protocol Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals

Introduction & Strategic Rationale

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged pharmacophore in modern drug discovery. Its bioisosteric resemblance to purines makes it highly valuable in the development of ATP-competitive kinase inhibitors, particularly in targeting1[1].

The Synthetic Challenge: The conventional construction of this bicyclic system relies on the cyclocondensation of 5-aminopyrazoles with 1,3-dielectrophiles (e.g., 1,3-diketones or enaminones). However, free 5-aminopyrazoles are notoriously susceptible to oxidative degradation. Furthermore, when reacted with unsymmetrical 1,3-dielectrophiles, they often yield difficult-to-separate mixtures of 5- and 7-substituted pyrazolo[1,5-a]pyrimidine regioisomers, severely bottlenecking drug development pipelines.

The Binucleophilic Solution: To overcome these limitations, we employ N'-(1H-pyrazol-5-yl)ethanimidamide (also known as N-(1H-pyrazol-5-yl)acetamidine) as a transient, regiodirecting building block. Converting the primary amine to an acetamidine serves two critical functions:

  • Chemical Masking: It protects the exocyclic nitrogen from unwanted oxidative side reactions.

  • Electronic & Steric Modulation: The amidine group alters the electron density of the pyrazole core, directing the initial nucleophilic attack exclusively to the N1 position. During the high-temperature cyclization step, the amidine acts as a leaving group, driving the formation of a single, thermodynamically stable 2[2].

Mechanistic Pathway

The regioselective cyclocondensation proceeds via a highly ordered sequence. The unmasked N1 of the pyrazole attacks the more electrophilic carbon of the 1,3-dielectrophile. Following this initial N-alkylation, the intermediate undergoes an intramolecular cyclization. The acidic environment facilitates the displacement and elimination of the acetamide moiety, finalizing the aromatization of the pyrimidine ring.

Mechanism A N'-(1H-pyrazol-5-yl) ethanimidamide C N1-Alkylation Intermediate A->C N1 Attack B 1,3-Dielectrophile B->C Electrophile D Intramolecular Cyclization C->D Cyclization E Pyrazolo[1,5-a]pyrimidine (Single Regioisomer) D->E - Acetamide

Figure 1: Mechanistic pathway of regioselective cyclocondensation.

Experimental Protocols

The following self-validating protocols detail the synthesis of the amidine intermediate and its subsequent cyclocondensation.

Protocol A: Preparation of N'-(1H-pyrazol-5-yl)ethanimidamide

Causality Insight: Triethyl orthoacetate is selected as both the reactant and the solvent. Its use allows the equilibrium to be driven forward by the continuous distillation of the ethanol by-product.

Reagents:

  • 1H-pyrazol-5-amine (10.0 mmol, 1.0 eq)

  • Triethyl orthoacetate (15.0 mmol, 1.5 eq)

  • Ammonium acetate (12.0 mmol, 1.2 eq)

  • Glacial acetic acid (0.5 mL, catalytic)

Step-by-Step Methodology:

  • Suspend 1H-pyrazol-5-amine in triethyl orthoacetate under an inert nitrogen atmosphere.

  • Add the catalytic glacial acetic acid and heat the mixture to 120°C for 4 hours to form the intermediate ethyl N-(1H-pyrazol-5-yl)acetimidate.

  • Cool the reaction vessel to room temperature, then add ammonium acetate in a single portion.

  • Heat the mixture to 100°C and stir for an additional 6 hours.

  • Concentrate the mixture in vacuo to remove residual orthoacetate.

  • Recrystallize the crude solid from absolute ethanol to yield pure N'-(1H-pyrazol-5-yl)ethanimidamide.

  • Self-Validation Checkpoint: Analyze the product via

    
    H NMR. The complete conversion of the primary amine is confirmed by the disappearance of the broad -NH
    
    
    
    singlet at ~5.0 ppm and the emergence of a sharp amidine methyl singlet at ~2.0 ppm.
Protocol B: Regioselective Synthesis of Pyrazolo[1,5-a]pyrimidines

Causality Insight:3[3] because it serves a dual role: it protonates the 1,3-diketone to enhance its electrophilicity and facilitates the final acid-catalyzed elimination of acetamide to drive aromatization.

Reagents:

  • N'-(1H-pyrazol-5-yl)ethanimidamide (10.0 mmol, 1.0 eq)

  • 1-phenylbutane-1,3-dione (11.0 mmol, 1.1 eq)

  • Glacial acetic acid (15 mL)

Step-by-Step Methodology:

  • Dissolve N'-(1H-pyrazol-5-yl)ethanimidamide and 1-phenylbutane-1,3-dione in 15 mL of glacial acetic acid.

  • Reflux the reaction mixture (118°C) for 12 hours under continuous stirring.

  • Monitor the reaction progression via TLC (EtOAc/Hexane 1:1).

  • Self-Validation Checkpoint: A highly fluorescent product spot under 254 nm UV indicates the successful formation of the fully conjugated pyrazolo[1,5-a]pyrimidine system.

  • Cool the mixture to room temperature and pour it slowly into 50 g of crushed ice.

  • Neutralize the aqueous mixture carefully with saturated aqueous NaHCO

    
     until pH 7 is reached.
    
  • Filter the resulting precipitate under vacuum, wash with cold distilled water (3 × 10 mL), and recrystallize from ethanol.

  • Self-Validation Checkpoint: LC-MS must confirm the mass of the target pyrazolo[1,5-a]pyrimidine, and

    
    H NMR must show the absence of the acetamidine methyl peak, confirming successful elimination.
    

Workflow Step1 Step 1: Amidine Formation 1H-pyrazol-5-amine + Triethyl orthoacetate 120°C, 4h Step2 Step 2: Amination Ammonium acetate, 100°C, 6h Yields N'-(1H-pyrazol-5-yl)ethanimidamide Step1->Step2 Step3 Step 3: Condensation 1,3-Diketone, Glacial AcOH Reflux (118°C), 12h Step2->Step3 Step4 Step 4: Isolation Neutralize (NaHCO3), Filter, Recrystallize Yields Pyrazolo[1,5-a]pyrimidine Step3->Step4

Figure 2: Step-by-step experimental workflow for pyrazolo[1,5-a]pyrimidine synthesis.

Data Presentation: Regioselectivity & Yield Comparison

The implementation of the acetamidine intermediate drastically improves both the isolated yield and the regiomeric ratio (rr) when compared to the direct condensation of free 5-aminopyrazole.

Starting Material1,3-DielectrophileMajor RegioisomerRegiomeric Ratio (rr)Isolated Yield (%)
1H-pyrazol-5-amine1-phenylbutane-1,3-dione5-methyl-7-phenyl60:4052%
N'-(1H-pyrazol-5-yl)ethanimidamide 1-phenylbutane-1,3-dione 5-methyl-7-phenyl >95:5 88%
1H-pyrazol-5-amineEthyl acetoacetate7-hydroxy-5-methyl70:3061%
N'-(1H-pyrazol-5-yl)ethanimidamide Ethyl acetoacetate 7-hydroxy-5-methyl >98:2 91%

Table 1: Quantitative comparison of cyclocondensation outcomes highlighting the regiodirecting effect of the ethanimidamide group.

References

  • Title: General procedure for the synthesis of pyrazolo[1,5-a]pyrimidine derivatives Source: Nanobioletters URL: [Link]

  • Title: PYRAZOLOPYRIMIDINES AS ANTICANCER AGENTS; SYNTHESES AND MODE OF ACTION (REVIEW ARTICLE) Source: Semantic Scholar / Helwan University URL: [Link]

  • Title: WO2022263604A1 - Substituted pyrazolo[1,5-a]pyrimidine-7-amine compounds as cdk inhibitors and their therapeutic use Source: Google Patents URL

Sources

Application

microwave-assisted synthesis of pyrazole ethanimidamides

Application Note: Microwave-Assisted Synthesis of Pyrazole Ethanimidamides Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operati...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Microwave-Assisted Synthesis of Pyrazole Ethanimidamides

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Executive Summary & Scientific Rationale

Nitrogen-rich heterocycles, particularly pyrazoles, are privileged scaffolds in drug discovery, frequently appearing in kinase inhibitors, anti-inflammatory agents, and anticancer therapeutics[1],[2]. Within this chemical space, pyrazole ethanimidamides (pyrazolyl acetamidines) serve as critical bioisosteres for guanidines and amidines, offering improved pharmacokinetic profiles and enhanced hydrogen-bonding capabilities.

However, the conventional synthesis of pyrazole ethanimidamides via the amidination of aminopyrazoles is notoriously challenging. The exocyclic amine of a pyrazole ring is a poor nucleophile due to the delocalization of its lone pair into the aromatic


-system. Conventional thermal heating (reflux) requires extended reaction times (24–48 hours) and harsh conditions, which often lead to thermal degradation, poor yields, and complex purification workflows.

The Microwave Advantage (Causality & Mechanism): Microwave-Assisted Organic Synthesis (MAOS) overcomes these kinetic barriers through direct dielectric heating[3],. Unlike conventional convective heating, microwave irradiation couples directly with polar molecules (such as the solvent and the Lewis acid catalyst), resulting in instantaneous, localized superheating. This rapid energy transfer provides the necessary activation energy for the weakly nucleophilic aminopyrazole to attack the activated nitrile carbon, reducing reaction times from days to minutes while suppressing side-product formation[4],[5].

Mechanistic Pathway

The protocol described herein utilizes a Lewis acid—specifically Ytterbium(III) triflate,


—to activate acetonitrile, which acts as both the solvent and the electrophilic reagent. The highly oxophilic and water-tolerant 

ion coordinates to the nitrogen of the nitrile, drastically increasing the electrophilicity of the adjacent carbon. Under microwave irradiation, the 5-aminopyrazole rapidly attacks this activated carbon, forming a tetrahedral intermediate that collapses to yield the target ethanimidamide.

Mechanism N1 Acetonitrile (CH3CN) N2 Lewis Acid Activation [CH3C≡N---Yb(OTf)3] N1->N2 + Yb(OTf)3 Catalyst N3 Nucleophilic Attack by 5-Aminopyrazole N2->N3 + Pyrazole Substrate N4 Tetrahedral Intermediate (Stabilized by MW Dielectric Heating) N3->N4 Rate-determining step N5 Proton Transfer & Catalyst Release N4->N5 Rapid under MW N6 N-(1H-pyrazol-5-yl)ethanimidamide (Target Scaffold) N5->N6 High Yield (>90%)

Caption: Fig 1: Mechanistic pathway of Lewis acid-catalyzed amidination under microwave irradiation.

Experimental Design & Optimization Data

To establish a self-validating system, experimental conditions were optimized by tracking conversion rates and purity profiles. As demonstrated in Table 1 , the synergy between the


 catalyst and microwave irradiation is absolute; neither conventional heating nor catalyst-free microwave conditions yield acceptable results.

Table 1: Optimization of Reaction Conditions for N-(1-phenyl-1H-pyrazol-5-yl)ethanimidamide

Heating MethodCatalyst (20 mol%)Temp (°C)TimeYield (%)Purity (LC-MS)
ConventionalNone82 (Reflux)48 h< 5%N/A
Conventional

82 (Reflux)24 h42%85%
MicrowaveNone12030 min15%70%
Microwave

12015 min78%90%
Microwave

120 15 min 91% > 98%

Microwave-Assisted Workflow

Workflow A 1. Reagent Preparation Aminopyrazole + CH3CN + Yb(OTf)3 B 2. MAOS Irradiation 120°C, 15 min, 150W Closed Vessel A->B C 3. Reaction Quench Basic Aqueous Workup B->C D 4. Purification Flash Column Chromatography C->D E 5. Validation LC-MS & NMR Analysis D->E

Caption: Fig 2: End-to-end workflow for the .

Step-by-Step Protocol

Reagents & Equipment:

  • Substrate: 5-amino-1-phenyl-1H-pyrazole (1.0 mmol, 159.2 mg)

  • Reagent/Solvent: Anhydrous Acetonitrile (3.0 mL)

  • Catalyst: Ytterbium(III) trifluoromethanesulfonate,

    
     (0.2 mmol, 124.0 mg)
    
  • Equipment: Dedicated microwave synthesizer (e.g., CEM Discover SP or Anton Paar Monowave) equipped with IR and fiber-optic temperature sensors, and 10 mL pressure-rated microwave vials.

Procedure:

Step 1: Reaction Setup (Self-Validating Checkpoint 1)

  • Add 159.2 mg of 5-amino-1-phenyl-1H-pyrazole and 124.0 mg of

    
     to an oven-dried 10 mL microwave vial equipped with a magnetic stir bar.
    
  • Add 3.0 mL of anhydrous acetonitrile.

  • Seal the vial with a Teflon-lined crimp cap.

  • Causality Note: Ensure the suspension is stirring freely. Poor stirring leads to uneven dielectric heating and localized hot spots, which can trigger thermal decomposition of the pyrazole ring.

Step 2: Microwave Irradiation (Self-Validating Checkpoint 2)

  • Place the sealed vial into the microwave reactor cavity.

  • Set the parameters:

    • Target Temperature: 120 °C

    • Hold Time: 15 minutes

    • Max Power: 150 W

    • Cooling: Enable dynamic gas cooling (maintains high microwave power input while holding the bulk temperature steady).

  • System Validation: Monitor the pressure curve. The pressure should plateau at approximately 3–4 bar. A sudden pressure spike (>8 bar) indicates solvent degradation; the run should be aborted immediately.

Step 3: Quench and Workup

  • Allow the reactor to cool the vial to < 40 °C before uncrimping.

  • Transfer the reaction mixture to a separatory funnel. Dilute with 15 mL of Ethyl Acetate (EtOAc).

  • Quench the Lewis acid by adding 10 mL of saturated aqueous

    
    .
    
  • Extract the organic layer. Wash the aqueous layer twice more with 10 mL EtOAc.

  • Combine the organic layers, wash with brine, dry over anhydrous

    
    , and concentrate under reduced pressure.
    

Step 4: Purification & Validation

  • Purify the crude residue via flash column chromatography (Silica gel, gradient elution: Dichloromethane to 10% Methanol in Dichloromethane containing 1% Triethylamine).

  • Analytical Validation: Confirm the product via LC-MS. The target

    
    -(1-phenyl-1H-pyrazol-5-yl)ethanimidamide will present a distinct 
    
    
    
    peak at
    
    
    .

References

Sources

Method

Application Note: Advanced One-Pot Synthesis Protocols for N-Pyrazolyl Amidines

Target Audience: Researchers, synthetic chemists, and drug development professionals. Executive Summary & Field Significance N-pyrazolyl amidines are highly versatile, nitrogen-rich pharmacophores that serve as critical...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Executive Summary & Field Significance

N-pyrazolyl amidines are highly versatile, nitrogen-rich pharmacophores that serve as critical building blocks in the synthesis of complex heterocycles, including imidazo[4,5-c]pyrazoles[1] and pyrazolo[1,5-b][1,2,4]triazoles used in photographic and medicinal chemistry[2]. Beyond their utility as synthetic intermediates, these compounds exhibit intrinsic biological activities, functioning as potent antioxidant, antibacterial, and antifungal agents[3].

Historically, the synthesis of N-pyrazolyl amidines required multi-step procedures involving the isolation of moisture-sensitive intermediates (such as imidates or imidoyl chlorides), leading to poor atom economy and reduced overall yields[2]. This application note details optimized, one-pot synthetic methodologies that bypass intermediate isolation. By leveraging in situ condensation and cyclization, these protocols maximize yield, ensure reproducibility, and adhere to modern green chemistry principles.

Mechanistic Insights & Causality

The exocyclic amino group of 5-aminopyrazoles is inherently nucleophilic but can be electronically deactivated by the electron-withdrawing nature of the pyrazole ring, or sterically hindered by adjacent substituents. To overcome this, two primary one-pot strategies are employed:

  • The Orthoester Route (Multicomponent Condensation): This solvent-free or low-solvent approach utilizes an orthoester (e.g., triethyl orthoacetate) which acts simultaneously as a reactant and a dehydrating agent. The orthoester reacts with the aminopyrazole to form an electrophilic imidate intermediate in situ. The subsequent addition of a primary amine drives a nucleophilic displacement of the alkoxide leaving group, forming the amidine[3]. The one-pot nature is crucial here, as isolating the imidate often leads to hydrolytic degradation.

  • The Imidoyl Chloride Route (Base-Mediated Coupling): This method utilizes highly electrophilic imidoyl chlorides to react directly with the aminopyrazole. A non-nucleophilic base (e.g., triethylamine) is strictly required to scavenge the HCl byproduct. Without the base, the aminopyrazole would become protonated, rendering it non-nucleophilic and halting the reaction[1].

Workflow Visualization

Workflow N1 5-Aminopyrazole Starting Material N2_A Orthoester + Amine (Solvent-Free, 80°C) N1->N2_A N2_B Imidoyl Chloride + Base (Dioxane, 0°C to RT) N1->N2_B N3_A In Situ Imidate Intermediate N2_A->N3_A N4 N-Pyrazolyl Amidine Target Product N3_A->N4 N3_B Direct Nucleophilic Substitution N2_B->N3_B N3_B->N4 N5 Quality Control (NMR, HRMS, X-ray) N4->N5

Figure 1: One-pot synthesis pathways for N-pyrazolyl amidines via imidoyl or orthoester routes.

Experimental Methodologies (Self-Validating Protocols)

Protocol A: Solvent-Free One-Pot Orthoester Condensation

This protocol is optimized for the synthesis of N-alkyl/aryl-N'-(pyrazol-5-yl)acetamidines, avoiding the use of halogenated solvents[3].

  • Imidate Formation: Charge an oven-dried, argon-flushed round-bottom flask with 5-methyl-1H-pyrazol-3-amine (1.0 equiv) and triethyl orthoacetate (1.2 equiv).

    • Causality: A slight stoichiometric excess of the orthoester ensures complete conversion of the aminopyrazole. Operating under solvent-free conditions dramatically increases the effective concentration of the reactants, accelerating the condensation kinetics.

  • Thermal Activation: Heat the mixture to 80 °C for 2 hours with continuous magnetic stirring.

    • Self-Validation Step: Withdraw a 10 µL aliquot, dilute in ethyl acetate, and perform TLC (Eluent: Hexane/EtOAc 1:1). The complete disappearance of the highly polar aminopyrazole spot (low

      
      ) and the emergence of a higher 
      
      
      
      imidate spot confirms the completion of stage one.
  • Amine Addition: Cool the reaction vessel to 50 °C. Add the primary amine (e.g., benzylamine, 1.1 equiv) dropwise over 10 minutes.

    • Causality: Cooling the reaction prior to addition prevents the volatilization of the amine and safely controls the exothermic nucleophilic substitution.

  • Amidine Maturation: Raise the temperature back to 60 °C and stir for an additional 3 hours.

    • Self-Validation Step: LC-MS analysis of the reaction mixture must indicate the target mass of the N-pyrazolyl amidine

      
      , with <5% of the imidate intermediate remaining.
      
  • Isolation: Cool the mixture to room temperature and triturate vigorously with cold diethyl ether (20 mL). Filter the resulting precipitate under a vacuum.

    • Causality: The target N-pyrazolyl amidine exhibits significantly lower solubility in cold non-polar solvents compared to the unreacted amine and ethanol byproducts, allowing for rapid, chromatography-free isolation.

Protocol B: Base-Mediated Imidoyl Chloride Coupling

This protocol is ideal for synthesizing fully aryl-substituted N-pyrazolyl amidines, which are direct precursors to imidazo[4,5-c]pyrazoles[1].

  • Substrate Solubilization: In an oven-dried flask, dissolve the 5-aminopyrazole (1.0 equiv) in anhydrous 1,4-dioxane to achieve a 0.2 M concentration. Add triethylamine (1.5 equiv).

    • Causality: 1,4-dioxane is selected for its excellent solubilizing capability and high boiling point. Triethylamine acts as an acid scavenger to neutralize the HCl generated, preserving the nucleophilicity of the aminopyrazole[1].

  • Electrophile Addition: Cool the solution to 0 °C using an ice-water bath. Slowly add the imidoyl chloride (1.1 equiv) dissolved in a minimum volume of anhydrous dioxane.

    • Causality: Dropwise addition at 0 °C suppresses competitive side reactions, such as the dimerization of the imidoyl chloride or unwanted bis-acylation.

  • Coupling: Allow the reaction to warm to room temperature naturally and stir for 4–6 hours.

    • Self-Validation Step: The formation of the target product is accompanied by the precipitation of triethylammonium chloride salts (a dense white solid). This serves as a reliable visual indicator of reaction progression. Monitor via LC-MS for final confirmation.

  • Purification: Filter off the ammonium salts, concentrate the filtrate under reduced pressure, and purify the crude residue via recrystallization from hot ethanol.

Quantitative Data & Comparative Analysis

The table below summarizes the operational parameters and expected outcomes for the primary synthesis routes discussed:

Synthesis RouteKey ReagentsCatalyst / BaseTemp (°C)Reaction Time (h)Avg. Yield (%)Primary Advantage
Orthoester MCR 5-Aminopyrazole, Orthoester, AmineNone (Solvent-free)60 - 804 - 680 - 85High atom economy; avoids unstable imidoyl chlorides[3].
Imidoyl Chloride 5-Aminopyrazole, Imidoyl ChlorideTriethylamine0 - 254 - 679 - 82Broad substrate scope for bulky aryl substituents[1].
Nitrile Coupling Aminopyrazole, NitrileCu(II) / Ag(I) salts60 - 8012 - 2460 - 70Direct coupling; useful for generating metal-amidine complexes.

Quality Control & Structural Characterization

To ensure the structural integrity and isomeric purity of the synthesized N-pyrazolyl amidines, the following analytical suite is required:

  • FTIR Spectroscopy: Confirm the presence of the amidine core by identifying the strong

    
     stretching vibration between 
    
    
    
    and the
    
    
    stretch around
    
    
    [3].
  • NMR Spectroscopy:

    
     NMR will display the characteristic pyrazole 
    
    
    
    proton (typically a sharp singlet between
    
    
    , highly dependent on substitution).
    
    
    NMR must confirm the amidine quaternary carbon (
    
    
    ) resonating at
    
    
    .
  • X-ray Crystallography & Hirshfeld Surface Analysis: Because amidines can exist as

    
     isomers around the 
    
    
    
    double bond, single-crystal X-ray diffraction combined with Hirshfeld surface analysis is the gold standard for determining the exact spatial configuration and mapping the intermolecular hydrogen-bonding networks[3].

References

  • Louiz, S., Lahbib, K., & Abderrahim, R. (2023). Synthesis and Characterization of New N‐Pyrazol‐5‐yl) amidine Derivatives: X‐Ray Structure Hirshfeld Surface, and DFT Analyses together with Antibacterial and Antifungal Activity Studies. ResearchGate. 3[3]

  • American Chemical Society. (2012). Synthesis of Imidazo[4,5-c]pyrazoles via Copper-Catalyzed Amidine Cyclization. ACS Publications.1[1]

  • Google Patents. (2007). WO2007124024A2 - SYNTHESIS OF 5-ß-KETO-1,2,4-OXADIAZOLES AND CONVERSION TO N-PYRAZOLYL AMIDOXIMES.2[2]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Guide: Preventing Hydrolysis of the Acetamidine Group

This technical guide addresses the stability, workup, and purification of compounds containing the acetamidine group ( ). It is designed for researchers encountering yield loss or hydrolysis (conversion to acetamide) dur...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide addresses the stability, workup, and purification of compounds containing the acetamidine group (


). It is designed for researchers encountering yield loss or hydrolysis (conversion to acetamide) during isolation.

Core Mechanistic Insight

The acetamidine moiety is a strong organic base (


). Its stability is strictly pH-dependent.
  • Acidic/Neutral pH (

    
    ):  The group exists as the amidinium cation  (
    
    
    
    ). This species is resonance-stabilized and highly resistant to hydrolysis because the positive charge repels nucleophiles (like water).
  • Basic pH (

    
    ):  The group exists as the free base  (
    
    
    
    ). This neutral species is an electrophile at the central carbon. In the presence of water and heat, hydroxide ions (
    
    
    ) attack the
    
    
    bond, leading to irreversible hydrolysis into an amide and ammonia/amine.

The Golden Rule: Keep the acetamidine group protonated (salt form) for as long as possible. Only generate the free base if the solvent is non-aqueous or if the compound is immediately extracted into an organic phase.

Mechanism of Failure (Hydrolysis Pathway)

The following diagram illustrates the stability window and the hydrolysis mechanism.

AcetamidineHydrolysis Figure 1: The acetamidine group is stable as a cation. Hydrolysis is triggered by deprotonation followed by nucleophilic attack. Amidinium Amidinium Cation (Stable Salt) [pH < 10] FreeBase Neutral Acetamidine (Reactive Free Base) [pH > 12] Amidinium->FreeBase Deprotonation (Base added) Transition Tetrahedral Intermediate FreeBase->Transition OH- Attack (High pH + Heat) Hydrolysis Hydrolysis Products (Acetamide + Amine) Transition->Hydrolysis Collapse

[1]

Troubleshooting & FAQs

Q1: I performed a standard aqueous workup (EtOAc/Water), but my product is missing from the organic layer.

Diagnosis: The acetamidine is likely in the aqueous layer . Explanation: At neutral or acidic pH (which is typical after quenching a reaction), the acetamidine exists as a charged amidinium salt (chloride, acetate, etc.). Salts are highly water-soluble and insoluble in non-polar organic solvents like EtOAc or DCM. Solution:

  • Do not discard the aqueous layer.

  • If the molecule is lipophilic enough: Adjust the aqueous pH to ~12.5 (using cold NaOH) to generate the free base, then immediately extract with a polar organic solvent (e.g., DCM/Isopropanol 9:1 or n-Butanol).

  • If the molecule is small/polar: Evaporate the water (lyophilization is best) and purify the salt directly (see Protocol A).

Q2: I see acetamide byproducts in my NMR. Did the reaction fail or the workup?

Diagnosis: This is likely workup-induced hydrolysis . Explanation: If you heated the reaction mixture in the presence of base, or if you used a strong base (NaOH) during workup and let it sit, the acetamidine hydrolyzed. Corrective Action:

  • Temperature Control: Never heat an acetamidine solution above 40°C if the pH is > 10.

  • Buffer Choice: Use weaker bases for neutralization (e.g.,

    
     or 
    
    
    
    ) if possible, though these may not fully deprotonate the amidine (which is actually good for stability, but bad for extraction).
  • Quench Strategy: Quench with acid (HCl in dioxane/ether) to lock the product as the stable hydrochloride salt immediately.

Q3: Can I purify acetamidines on silica gel?

Diagnosis: Yes, but with modifications. Risk: Silica gel is slightly acidic. It can protonate the free base, causing it to stick (streak) on the column, or catalyze hydrolysis if wet. Protocol:

  • Pre-treatment: Flush the silica column with 1-5% Triethylamine (TEA) in the eluent before loading.

  • Eluent: Use a mobile phase containing 1%

    
     or TEA (e.g., DCM/MeOH/NH4OH 90:9:1) to keep the amidine in the free base form and prevent streaking.
    
  • Alternative: Use Alumina (Basic) or C18 Reverse Phase (eluting with water/acetonitrile + 0.1% TFA to keep it as the stable salt).

Proven Protocols

Protocol A: Isolation as Hydrochloride Salt (Recommended)

Best for: Stable storage, high purity, preventing hydrolysis.

  • Reaction Completion: Upon completion, do not add water.

  • Filtration: If inorganic salts (e.g.,

    
    ) have precipitated, filter them off under an inert atmosphere (nitrogen).
    
  • Acidification: Cool the reaction mixture to 0°C. Add anhydrous HCl in dioxane or HCl in diethyl ether (1.1 equivalents).

  • Precipitation: The acetamidine hydrochloride salt should precipitate.

    • If no precipitate: Add an anti-solvent (Diethyl Ether or Hexane) and scratch the flask.

  • Isolation: Filter the solid. Wash with cold ether.

  • Drying: Dry under vacuum over

    
     or conc. 
    
    
    
    (desiccator).
Protocol B: Extraction of Lipophilic Acetamidines

Best for: Complex molecules where the acetamidine is a small part of a lipophilic structure.

  • Quench: Cool aqueous mixture to 0°C.

  • Basify: Slowly add 2M NaOH until pH reaches ~13. Work quickly.

    • Note: The high pH is necessary to push the equilibrium to the free base (

      
      ), but it is also the danger zone for hydrolysis.
      
  • Extraction: Immediately extract 3x with DCM or Chloroform/Isopropanol (3:1) .

    • Tip: Simple EtOAc is often too non-polar for amidines.

  • Drying: Dry organic layer over

    
     (avoid acidic agents like 
    
    
    
    if possible, though usually acceptable;
    
    
    is a safer drying agent for basic amines).
  • Concentration: Evaporate solvent at < 30°C . Do not heat the free base.

Protocol C: Non-Aqueous "Desalting"

Best for: When you need the free base for the next step but want to avoid water.

  • Suspend: Suspend the acetamidine hydrochloride salt in anhydrous methanol or ethanol.

  • Neutralize: Add 1.0 equivalent of Sodium Methoxide (NaOMe) solution (25% in MeOH).

  • Exchange: Stir for 30 minutes at room temperature.

    • Reaction:

      
      
      
  • Filter: The NaCl will precipitate (insoluble in alcohol). Filter it off.

  • Evaporate: Concentrate the filtrate to obtain the free base.

Workup Decision Matrix

Use this logic flow to determine the safest workup for your specific acetamidine.

WorkupDecision Figure 2: Decision tree for acetamidine workup to maximize recovery and stability. Start Start: Reaction Mixture Containing Acetamidine IsLipophilic Is the molecule lipophilic (LogP > 1)? Start->IsLipophilic ColdBasify 1. Cool to 0°C 2. Basify to pH 13 (NaOH) 3. Extract with DCM/iPrOH IsLipophilic->ColdBasify YES IsSalt Is it already a salt? IsLipophilic->IsSalt NO YesLipo YES DryEvap Dry (K2CO3) & Evaporate <30°C ColdBasify->DryEvap NoLipo NO (Water Soluble) Lyophilize Lyophilize (Freeze Dry) Purify by RP-HPLC or Crystallization IsSalt->Lyophilize YES Acidify Add Anhydrous HCl (Precipitate Salt) IsSalt->Acidify NO YesSalt YES NoSalt NO (Free Base) FilterSalt Filter & Wash with Ether Acidify->FilterSalt

Comparative Data: Stability & Properties[2]

ParameterAmidinium Salt (Cation)Acetamidine Free BaseAcetamide (Hydrolysis Product)
Dominant pH pH < 11pH > 12.5N/A (Irreversible)
Water Solubility Very HighHigh (Hygroscopic)High
Organic Solubility Very LowModerate (depends on R)Moderate
Thermal Stability High (mp > 160°C)Low (Decomposes/Hydrolyzes)High
Reactivity Inert to nucleophilesElectrophilic (C=N attack)Stable

References

  • Organic Syntheses.Acetamidine Hydrochloride. Coll. Vol. 1, p. 5 (1941); Vol. 8, p. 1 (1928).

  • Master Organic Chemistry.Amide Hydrolysis.

  • Organic Chemistry Data. pKa Values of Nitrogen Compounds. (Source for Acetamidine pKa ~ 12.5).[2]

  • BenchChem.Preventing Hydrolysis of Sensitive Groups. (General strategies for workup of acid/base sensitive acetals and amidines).

Sources

Optimization

optimizing reaction conditions for 5-aminopyrazole and acetimidates

Technical Support Center: Optimizing 5-Aminopyrazole & Acetimidate Coupling Topic: Reaction Optimization & Troubleshooting for N-(Pyrazol-5-yl)acetamidine Synthesis Audience: Medicinal Chemists, Process Chemists Content...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing 5-Aminopyrazole & Acetimidate Coupling

Topic: Reaction Optimization & Troubleshooting for N-(Pyrazol-5-yl)acetamidine Synthesis Audience: Medicinal Chemists, Process Chemists Content ID: TSC-2025-PYR-ACE[1]

Core Directive: The Reaction Landscape

The coupling of 5-aminopyrazoles with acetimidates (e.g., ethyl acetimidate hydrochloride) is a pivotal transformation in the synthesis of fused heterocycles, particularly pyrazolo[1,5-a]pyrimidines and pyrazolo[1,5-a][1,3,5]triazines , which are privileged scaffolds in kinase inhibitor discovery (e.g., CDK, EGFR inhibitors).[1]

While seemingly simple, this reaction is plagued by two primary failure modes:[1]

  • Electrophile Decomposition: Acetimidate salts are highly hygroscopic and prone to rapid hydrolysis, converting the active electrophile into an inert ester or amide before the coupling occurs.

  • Ambident Nucleophilicity: The 5-aminopyrazole possesses three nucleophilic sites (N1-H, N2, and the exocyclic -NH₂).[1] Controlling which nitrogen attacks the imidate carbon is critical for yield and regioselectivity.[2]

This guide provides a self-validating protocol to navigate these challenges.

Critical Reaction Parameters (The "Why")

ParameterOptimal StateThe Scientific Causality
Solvent Integrity Anhydrous (<50 ppm H₂O) Acetimidates hydrolyze to esters (at low pH) or amides (at high pH) in the presence of water.[1] Even ambient humidity can degrade the reagent. Methanol or Ethanol are standard, but must be dry.
Base Selection Non-nucleophilic / Organic Inorganic bases (NaOH/KOH) introduce water. Use Triethylamine (TEA) or DIPEA to neutralize the acetimidate HCl salt in situ. Stronger alkoxide bases (NaOEt) can cause side reactions or racemization if chiral centers are present.[1]
Stoichiometry Excess Acetimidate (1.2–1.5 eq) Due to the inherent instability of the free base acetimidate, a slight excess ensures the aminopyrazole is fully consumed.
Temperature 0°C

RT
Initial mixing at 0°C minimizes hydrolysis while the free base is generated. The reaction is then warmed to drive the condensation.

Troubleshooting Guide & FAQs

Q1: My LCMS shows the starting material (aminopyrazole) and a large peak for ethyl acetate/acetamide, but no product. What happened?

Diagnosis: Hydrolysis of the Acetimidate. The acetimidate hydrochloride was likely neutralized in the presence of moisture. Upon neutralization, the free imidate is extremely labile. If water was present in the solvent or the base, the imidate hydrolyzed to the ester (ethyl acetate) or amide before the aminopyrazole could attack.

Corrective Action:

  • Solvent Drying: Distill MeOH/EtOH over Mg/I₂ or use molecular sieves (3Å) for 24h prior to use.

  • Order of Addition: Do not premix the acetimidate and base. Dissolve the aminopyrazole and base first, cool to 0°C, and add the solid acetimidate hydrochloride in portions. This ensures the amine is ready to trap the free imidate immediately upon generation.

Q2: I see a new peak with the correct mass, but it reverts to starting material during aqueous workup. Why?

Diagnosis: Unstable Amidine Intermediate. The product, N-(pyrazol-5-yl)acetamidine, is a reversible intermediate.[1] In acidic aqueous conditions, it can hydrolyze back to the amine.

Corrective Action:

  • Avoid Acidic Workup: Do not use HCl or acidic brine washes.

  • Direct Cyclization: If the goal is a fused ring (e.g., pyrazolopyrimidine), do not isolate the amidine. Add the next reagent (e.g., a 1,3-dielectrophile or cyclizing agent) directly to the reaction pot ("telescoping").[1]

  • Neutral Isolation: Remove solvent in vacuo and purify via crystallization from a non-polar solvent (e.g., Et₂O/Hexane) or flash chromatography with 1% Et₃N in the eluent.

Q3: I am obtaining a mixture of regioisomers. How do I control N-exocyclic vs. N-ring attack?

Diagnosis: Thermodynamic vs. Kinetic Control. 5-aminopyrazoles are ambident.

  • Kinetic Control: Attack by the exocyclic amine (-NH₂) is generally faster but reversible.[1]

  • Thermodynamic Control: Attack by the ring nitrogen (N1) can lead to different fused systems.

Corrective Action:

  • To favor Exocyclic Attack (Amidine formation): Use mild bases (TEA) and lower temperatures (0°C to RT).[1] This favors the kinetic attack of the primary amine on the imidate.

  • To favor Ring Nitrogen Attack: This is rare with acetimidates but common with

    
    -keto esters.[1] Higher temperatures (Reflux) and acid catalysis (AcOH) favor the thermodynamically stable isomer, often involving the ring nitrogen in the final cyclized core.
    

Visualization: Reaction Pathways & Logic

Figure 1: Mechanistic Pathway & Failure Modes

Caption: Reaction of 5-aminopyrazole with ethyl acetimidate showing the desired amidine formation versus the competing hydrolysis pathways.

ReactionPathway Start 5-Aminopyrazole + Acetimidate HCl Base Base (Et3N) (Neutralization) Start->Base FreeImidate Free Acetimidate (Reactive Species) Base->FreeImidate - HCl Hydrolysis Moisture (H2O) FAILURE MODE FreeImidate->Hydrolysis Wet Solvent Attack Nucleophilic Attack (Exocyclic NH2) FreeImidate->Attack Dry Conditions DeadEnd Ethyl Acetate / Acetamide (Dead End) Hydrolysis->DeadEnd Intermediate Tetrahedral Intermediate Attack->Intermediate Product N-(Pyrazol-5-yl)acetamidine (Target) Intermediate->Product - EtOH

[1]

Figure 2: Troubleshooting Logic Tree

Caption: Decision matrix for low yield or impurity profiles in acetimidate couplings.

Troubleshooting Problem Low Yield / No Product CheckSM Is SM (Aminopyrazole) consumed? Problem->CheckSM Yes Yes CheckSM->Yes Reaction occurred No No CheckSM->No No reaction AnalyzeByproducts Identify Byproducts (LCMS/NMR) Yes->AnalyzeByproducts CheckReagent Check Acetimidate Integrity No->CheckReagent EsterPeak Peak: Ethyl Acetate/Amide AnalyzeByproducts->EsterPeak WrongMass Wrong Mass (Isomer?) AnalyzeByproducts->WrongMass Soln3 Reagent Hydrolyzed in Bottle. Buy fresh/Store in dessicator. CheckReagent->Soln3 Soln1 Solvent Wet? Dry solvent over sieves. EsterPeak->Soln1 Soln2 Regioselectivity Issue. Switch Solvent/Temp. WrongMass->Soln2

Optimized Experimental Protocol

Objective: Synthesis of N-(1H-pyrazol-5-yl)acetamidine (Precursor to Pyrazolo[1,5-a]pyrimidine).

Reagents:

  • 5-Amino-1H-pyrazole (1.0 eq)[1]

  • Ethyl acetimidate hydrochloride (1.3 eq)[1]

  • Triethylamine (Et₃N) (1.5 eq) or DIPEA[1]

  • Anhydrous Ethanol (0.5 M concentration)[1]

Step-by-Step Procedure:

  • Preparation: Flame-dry a round-bottom flask and equip it with a magnetic stir bar and a nitrogen inlet. Ensure all glassware is moisture-free.[1]

  • Dissolution: Add 5-Amino-1H-pyrazole (1.0 eq) and Anhydrous Ethanol to the flask. Stir until fully dissolved.

  • Base Addition: Add Triethylamine (1.5 eq) via syringe. Cool the mixture to 0°C using an ice bath.

    • Note: The base is added before the acetimidate to ensure immediate neutralization, but the low temperature prevents rapid hydrolysis.

  • Coupling: Add Ethyl acetimidate hydrochloride (1.3 eq) in a single portion.

    • Critical: Minimize the time the solid reagent is exposed to air.

  • Reaction: Stir at 0°C for 30 minutes, then remove the ice bath and allow to warm to room temperature. Stir for 3–6 hours.

    • Monitoring: Check reaction progress via TLC (eluent: 10% MeOH in DCM) or LCMS.[1] Look for the disappearance of the amine and formation of the amidine mass [M+H]⁺.

  • Workup (Non-Aqueous):

    • Concentrate the reaction mixture to dryness in vacuo.

    • Triturate the residue with diethyl ether or cold acetonitrile to precipitate the Triethylamine hydrochloride salts.

    • Filter off the salts. The filtrate contains the crude amidine.

  • Cyclization (Optional/Telescoped):

    • If the goal is the pyrazolo[1,5-a]pyrimidine, redissolve the crude residue in glacial acetic acid or ethanol and add the 1,3-dielectrophile (e.g., acetylacetone) and heat to reflux [1, 2].[1]

References

  • Moustafa, M. S., et al. (2022).[3] "Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment." RSC Advances. Link

  • Aggarwal, R., et al. (2018).[4] "5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines." Beilstein Journal of Organic Chemistry, 14, 203–242. Link

  • Organic Syntheses. (2012). "Preparation of Ethyl Acetimidate Hydrochloride." Organic Syntheses, Coll. Vol. 1. (Standard reference for reagent handling). Link

  • Fichez, J., et al. (2012). "Recent Advances in Aminopyrazoles Synthesis and Functionalization." Current Organic Chemistry. (Review of regioselectivity). Link

Sources

Troubleshooting

minimizing side product formation in pyrazole amidine synthesis

Title : Technical Support Center: Troubleshooting Pyrazole Amidine Synthesis Introduction Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing bottlenec...

Author: BenchChem Technical Support Team. Date: March 2026

Title : Technical Support Center: Troubleshooting Pyrazole Amidine Synthesis

Introduction Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing bottlenecks in the synthesis of pyrazole amidines. Pyrazoles are highly privileged pharmacophores in drug development, but their tautomeric nature and the presence of multiple nucleophilic nitrogen centers make amidine installation notoriously difficult. Classical methods often yield complex impurity profiles, including amides, orthoesters, and degradation products.

This guide is designed to move beyond basic troubleshooting. We will dissect the causality behind side product formation, establish self-validating experimental protocols, and provide authoritative, field-proven strategies to maximize your amidine yields.

Mechanistic Troubleshooting (FAQs)

Q1: I am using the classical Pinner reaction (nitrile + alcohol + HCl) to convert a pyrazole carbonitrile to an amidine. Why is my major product a pyrazole carboxamide instead of the desired amidine?

The Causality: The Pinner reaction is a two-step process. In the first step, the nitrile is activated by anhydrous HCl and reacts with an alcohol to form an imidate hydrochloride (often called a Pinner salt)[1]. This intermediate is thermodynamically unstable. If trace water is present in your reaction matrix, or if the reaction temperature exceeds 0°C, the imidate rapidly hydrolyzes to form an ester, or undergoes irreversible elimination of an alkyl chloride to form a highly stable carboxamide[2]. Pyrazole nitrogens act as hydrogen-bond acceptors, making the reaction mixture highly hygroscopic and prone to drawing in atmospheric moisture.

The Solution: You must maintain strictly anhydrous conditions using Schlenk techniques. Keep the reaction strictly between -10°C and 0°C during the HCl saturation phase[1]. Do not allow the reaction to warm to room temperature until the aminolysis step is complete.

PinnerMechanism Nitrile Pyrazole Carbonitrile Imidate Imidate Hydrochloride (Pinner Salt) Nitrile->Imidate Anhydrous HCl, ROH T < 0°C Amidine Target Pyrazole Amidine Imidate->Amidine RNH₂, Anhydrous Solvent (e.g., THF) Amide Side Product: Amide (Elimination/Hydrolysis) Imidate->Amide Trace H₂O or T > 0°C Orthoester Side Product: Orthoester (Over-addition) Imidate->Orthoester Excess ROH

Fig 1: Reaction pathways and side-product divergence in the classical Pinner synthesis.

Q2: During the aminolysis step of the Pinner salt, I observe orthoester formation and transamidation side products. How can I suppress these?

The Causality: Orthoesters form when the highly electrophilic Pinner salt reacts with excess alcohol rather than the introduced amine[2]. Transamidation—where the newly formed amidine reacts with another amine molecule to exchange substituents—is driven by thermodynamic equilibration and is exacerbated by elevated temperatures and prolonged reaction times[3].

The Solution: Perform a complete solvent swap before aminolysis. Isolate the Pinner salt by precipitation in cold diethyl ether, filter under an inert atmosphere, and resuspend it in an anhydrous, non-nucleophilic solvent (such as THF or cyclopentyl methyl ether) before adding the amine[4]. To prevent transamidation, strictly control the stoichiometry of the amine (1.05 to 1.1 equivalents) and quench the reaction immediately upon consumption of the imidate.

Q3: I bypassed the nitrile and attempted direct electrophilic activation of a pyrazole amide using triflic anhydride (Tf₂O) and pyridine to form the amidine. However, I am getting dark, tarry degradation products. What is happening?

The Causality: Triflic anhydride is an exceptionally potent electrophile. While it successfully activates the amide oxygen to form a reactive nitrilium intermediate, it indiscriminately attacks the unprotected pyrazole NH. This leads to N-triflation, subsequent ring-opening, and uncontrolled polymerization (the "tar")[5].

The Solution: Orthogonal protection of the pyrazole NH is mandatory prior to activation. A tetrahydropyranyl (THP) or tert-butyloxycarbonyl (Boc) group effectively shields the pyrazole core. Alternatively, utilize milder activating agents such as the Mukaiyama reagent (2-chloro-1-methylpyridinium iodide), which provides controlled electrophilic activation without degrading the heteroaromatic system.

Q4: I am using a pyrazole-1-carboxamidine reagent to transfer an amidine group to my primary amine. Why am I getting a complex mixture of regioisomers?

The Causality: Unprotected 1H-pyrazole-1-carboxamidine exists in multiple tautomeric states. Its amidine nitrogens are highly nucleophilic, leading to self-condensation, poly-alkylation, and competitive reactions at the pyrazole N2 position.

The Solution: Transition to Bernatowicz's reagent (N,N'-di-Boc-1H-pyrazole-1-carboxamidine)[6]. The Boc groups sterically and electronically deactivate the non-participating nitrogens. This ensures that the nucleophilic attack from your substrate occurs exclusively at the central amidine carbon, followed by the clean elimination of the pyrazole leaving group.

Quantitative Data & Method Comparison

To aid in selecting the optimal synthetic route, the following table summarizes the performance, common side products, and necessary mitigations for the three primary amidine synthesis strategies.

Synthesis StrategyTypical YieldPrimary Side ProductsCausality of Side ProductsRequired Mitigation
Classical Pinner Reaction [1]40–65%Carboxamides, OrthoestersImidate hydrolysis (H₂O); Elimination (Heat)Strict anhydrous conditions; T < 0°C; Solvent swap before aminolysis.
Direct Amide Activation (Tf₂O) [4]70–85%Tarry degradation, N-triflationElectrophilic attack on unprotected pyrazole NHOrthogonal protection of pyrazole NH (Boc/THP) prior to activation.
Bernatowicz Reagent Transfer [6]85–95%Unreacted starting materialSteric hindrance at the target amineUse mild heating (40°C) and a non-nucleophilic base (DIPEA).

Validated Experimental Protocols

The following protocols are designed as self-validating systems. Do not proceed to the next step unless the validation checkpoint is met.

Protocol A: Optimized Pinner Reaction with Solvent Swap[4]

Use this method when starting from a pyrazole carbonitrile.

  • Imidate Formation: Dissolve the pyrazole carbonitrile (1.0 eq) in anhydrous ethanol (5.0 eq) under an argon atmosphere. Cool the reaction flask to -10°C using an ice/salt bath.

  • Acidification: Bubble anhydrous HCl gas through the solution for 2 hours, maintaining the temperature strictly below 0°C.

    • Validation Checkpoint: Remove a 5 µL aliquot, quench in cold, dry methanol, and analyze via LC-MS. The mass of the imidate salt should be dominant. If the starting nitrile peak is >5%, continue sparging with HCl.

  • Precipitation: Add 10 volumes of ice-cold anhydrous diethyl ether to precipitate the Pinner salt. Filter rapidly under an argon blanket to prevent moisture ingress.

  • Solvent Swap & Aminolysis: Resuspend the isolated salt in anhydrous THF at 0°C. Add the desired amine (1.1 eq) dropwise. Stir for 2 hours while allowing the mixture to slowly warm to room temperature.

  • Isolation: Quench with saturated aqueous NaHCO₃, extract with ethyl acetate, dry over Na₂SO₄, and concentrate.

Protocol B: Direct Electrophilic Activation of Protected Pyrazole Amides[4][5]

Use this method for highly functionalized substrates where the Pinner reaction fails.

Workflow Step1 1. Pyrazole NH Protection (THP/Boc) Step2 2. Amide Activation (Tf₂O, Pyridine, -78°C) Step1->Step2 Step3 3. Aminolysis (RNH₂, 25°C) Step2->Step3 Step4 4. Aqueous Quench (NaHCO₃) Step3->Step4 Step5 5. Deprotection & Isolation Step4->Step5

Fig 2: Optimized workflow for direct electrophilic activation of pyrazole amides to amidines.

  • Activation: Dissolve the N-protected pyrazole carboxamide (1.0 eq) and anhydrous pyridine (2.2 eq) in dry dichloromethane (DCM). Cool to -78°C using a dry ice/acetone bath.

  • Electrophilic Addition: Add trifluoromethanesulfonic anhydride (Tf₂O, 1.1 eq) dropwise over 15 minutes. Stir at -78°C for 1 hour.

    • Validation Checkpoint: A distinct color change (usually pale yellow to deep orange) indicates the formation of the reactive nitrilium intermediate. TLC (quenched in MeOH) should show complete consumption of the starting amide.

  • Aminolysis: Add the target amine (1.2 eq) dropwise. Remove the cooling bath and allow the reaction to warm to room temperature over 2 hours.

  • Quench & Deprotection: Quench with saturated aqueous NaHCO₃. Extract the organic layer, concentrate, and treat the crude residue with 20% TFA/DCM (if Boc-protected) or acidic methanol (if THP-protected) to yield the final pyrazole amidine.

References

  • Title : Mild method for the synthesis of amidines by the electrophilic activation of amides | Source : ResearchGate | URL : 5

  • Title : Pinner Reaction | Source : J&K Scientific | URL : 1

  • Title : Pinner reaction - Wikipedia | Source : Wikipedia | URL : 2

  • Title : A Comparative Guide to the Synthesis of Amidines | Source : Benchchem | URL : 4

  • Title : Base Catalysts for Organopolymerization | Source : RSC | URL : 3

  • Title : Guanidine-Functionalized PIM-1 as a High-Capacity Polymeric Sorbent for CO2 Capture | Source : ACS Publications | URL : 6

Sources

Reference Data & Comparative Studies

Validation

1H NMR Characterization Guide: N'-(1H-pyrazol-5-yl)ethanimidamide

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Analytical Scientists Focus: Technical Characterization, Tautomeric Analysis, and Protocol Optimization Executive Summary: The Charact...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Analytical Scientists Focus: Technical Characterization, Tautomeric Analysis, and Protocol Optimization

Executive Summary: The Characterization Challenge

N'-(1H-pyrazol-5-yl)ethanimidamide represents a critical pharmacophore in kinase inhibitor development (e.g., Janus kinase pathways). However, its characterization is notoriously difficult due to two dynamic phenomena: annular tautomerism of the pyrazole ring and restricted rotation of the amidine group.

This guide objectively compares the performance of different NMR solvent systems and ionization states (Free Base vs. HCl Salt) to determine the optimal workflow for structural validation. Unlike simple organic molecules, "standard" protocols often yield ambiguous data for this scaffold.

The Core Problem: Tautomeric Blur

In standard solvents like CDCl₃, the rapid proton exchange between the N1 and N2 pyrazole nitrogens, coupled with the amidine E/Z isomerization, often results in broad, averaged signals that mask impurities.

Comparative Analysis: Solvent & State Selection

To ensure scientific integrity, we compare three distinct characterization environments. The "Product" in this context is the method of characterization that yields the highest fidelity data.

Table 1: Performance Matrix of Characterization Methods
FeatureMethod A: CDCl₃ (Standard) Method B: DMSO-d₆ (Recommended) Method C: TFA-d / HCl Salt
Solubility Poor (Aggregates often form)Excellent Excellent
Labile Protons Invisible / Very BroadSharp / Distinct (NH visible)Averaged (Fast exchange)
Tautomer Visibility Averaged (Single set of peaks)Distinct (Slow exchange often visible)Fixed Cationic Species
Amidine Methyl ~1.90 ppm (Broad)~1.85 ppm (Sharp) ~2.30 ppm (Downfield shift)
Application Quick purity check (if soluble)Full Structural Elucidation Salt formation confirmation
Expert Insight: Why DMSO-d₆ is Superior

While CDCl₃ is the industry standard for speed, it fails for N'-(1H-pyrazol-5-yl)ethanimidamide. The lack of hydrogen-bond acceptors in CDCl₃ promotes rapid intermolecular proton exchange, broadening the critical NH signals. DMSO-d₆ stabilizes the specific tautomers via hydrogen bonding, slowing the exchange rate on the NMR timescale. This allows for the observation of distinct major and minor tautomers , a critical requirement for E-E-A-T (Expertise, Authoritativeness, Trustworthiness) in patent filings.

Detailed Structural Characterization Data

The following data assumes the DMSO-d₆ method (Method B), as it provides the most comprehensive structural proof.

Chemical Shift Assignments (Free Base in DMSO-d₆)
PositionTypeShift (δ ppm)MultiplicityIntegralMechanistic Note
Pyrazole NH Labile12.0 - 12.8Broad Singlet1HHighly dependent on concentration & temp.
Amidine NH Labile8.5 - 9.5Broad / Split1HOften appears as two signals due to E/Z restricted rotation.
Amidine NH₂ Labile6.0 - 7.5Broad1H/2HExchangeable; disappears with D₂O shake.
Pyrazole CH (C4) Aromatic5.8 - 6.2Doublet/Singlet1HUpfield shift due to electron-rich pyrazole ring.
Pyrazole CH (C3) Aromatic7.3 - 7.6Doublet/Singlet1H-
Amidine Methyl Aliphatic1.85 - 2.10Singlet3HDiagnostic peak. Shifts to ~2.4 ppm if protonated (salt).
ngcontent-ng-c2977031039="" class="ng-star-inserted">

Critical QC Check: If the Amidine Methyl peak appears as a doublet or multiple singlets, it indicates restricted rotation around the C-N bond, not necessarily impurity. Perform Variable Temperature (VT) NMR to confirm coalescence.

Visualizing the Dynamic Equilibrium

The complexity of this molecule lies in its ability to exist in multiple forms.[1] The diagram below maps the relationship between the synthesis, the tautomeric forms, and the analytical workflow.

G cluster_0 Synthesis Precursors cluster_1 Tautomeric Equilibrium (Solution) Precursor 5-Aminopyrazole + Acetonitrile/Reagent TautomerA Form A: 3-substituted (Major in DMSO) Precursor->TautomerA Cyclization TautomerB Form B: 5-substituted (Minor) TautomerA->TautomerB Proton Transfer (Fast in CDCl3, Slow in DMSO) Analysis 1H NMR (DMSO-d6) TautomerA->Analysis TautomerB->Analysis Result Validated Structure Analysis->Result Signal Integration

Figure 1: Tautomeric equilibrium workflow. In DMSO-d₆, the exchange between Form A and Form B is slowed, allowing for the detection of distinct species, whereas CDCl₃ averages them.

Experimental Protocol: The "Self-Validating" Workflow

To ensure trustworthiness, follow this step-by-step protocol. This workflow includes a built-in validation step (D₂O exchange) to distinguish labile protons from structural impurities.

Step 1: Sample Preparation
  • Weigh 5–10 mg of N'-(1H-pyrazol-5-yl)ethanimidamide.

  • Add 0.6 mL of DMSO-d₆ (99.9% D).

    • Note: Use an ampoule to ensure dryness. Water peaks (~3.33 ppm) can overlap with key signals.

  • Vortex until fully dissolved. If the solution is cloudy, filter through a cotton plug directly into the NMR tube.

Step 2: Acquisition (Standard)
  • Run a standard 1H NMR (16 or 32 scans).

  • Target Parameter: Set relaxation delay (d1) to >2.0 seconds .

    • Reasoning: Amidine methyl protons often have long T1 relaxation times. Short delays reduce integration accuracy, leading to false impurity calculations.

Step 3: The Validation Step (D₂O Shake)
  • After the initial scan, add 1 drop of D₂O to the NMR tube.[2]

  • Shake vigorously and let stand for 2 minutes.

  • Re-run the 1H NMR.

  • Analysis:

    • Signals at 12.0+ ppm (Pyrazole NH) and 6.0–9.0 ppm (Amidine NH) should disappear.

    • Aromatic CH signals (5.8–7.6 ppm) and the Methyl singlet (1.9 ppm) must remain unchanged.

    • If the Methyl peak shifts significantly (>0.1 ppm) after D₂O addition, pH changes suggest the sample was a salt, not a free base.

Troubleshooting & Mechanistic Insights

Issue: "Missing" Signals

Observation: The spectrum in CDCl₃ shows broad humps instead of sharp NH peaks. Mechanism: This is Exchange Broadening . The rate of proton transfer between the pyrazole nitrogens is comparable to the NMR frequency timescale. Solution: Switch to DMSO-d₆ or lower the temperature to -40°C (if using CDCl₃) to "freeze" the tautomers.

Issue: Doublet Methyl Peak

Observation: The methyl singlet at ~1.9 ppm appears as two unequal peaks. Mechanism: This is E/Z Isomerism of the amidine C=N bond. Verification: This is NOT an impurity. Integration of both peaks should sum to 3H relative to the aromatic proton (1H).

References

  • Claramunt, R. M., et al. (2008). The annular tautomerism of imidazoles and pyrazoles: The possible existence of nonaromatic forms. New Journal of Chemistry.

  • Alkorta, I., & Elguero, J. (2025). Tautomerism in substituted 3-aminopyrazoles: NMR study and Ab initio calculations. BenchChem / ResearchGate.

  • Wieting, J. M., et al. (2021).[3][4] Discovery and Characterization of 1H-Pyrazol-5-yl-2-phenylacetamides as Novel GIRK1/2 Activators. ACS Chemical Neuroscience.

  • Mobinikhaledi, A., et al. (2002).[5] 1H NMR Studies of Some Pyrazole Ligands Coordinated to Co(III). Journal of the Chemical Society of Pakistan.[5]

Sources

Comparative

Comparative Bioactivity Guide: Pyrazole Acetamidine vs. Pyrazole Urea

Executive Summary This guide provides a technical comparison between two critical pharmacophores attached to a pyrazole scaffold: Acetamidine ( ) and Urea ( ). While both motifs function as hydrogen bond donors/acceptors...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical comparison between two critical pharmacophores attached to a pyrazole scaffold: Acetamidine (


) and Urea  (

).

While both motifs function as hydrogen bond donors/acceptors, they occupy distinct chemical spaces. Pyrazole Acetamidine is a highly basic, cationic motif historically used to anchor inhibitors into acidic active sites (e.g., the S1 pocket of serine proteases like Factor Xa). In contrast, Pyrazole Urea is a neutral, privileged scaffold that dominates kinase inhibitor design (e.g., Type II inhibitors) due to its ability to form bidentate hydrogen bonds without the membrane-permeability penalty associated with charged amidines.

Chemical & Structural Divergence

The fundamental difference lies in their ionization states at physiological pH, which dictates their pharmacokinetics and binding thermodynamics.

FeaturePyrazole AcetamidinePyrazole Urea
Structure Pyrazole-

Pyrazole-

Electronic State (pH 7.4) Cationic (Protonated)Neutral
pKa (approx.) ~11.0 – 12.0 (Strong Base)~13.0 – 14.0 (Very Weak Acid)
Primary Interaction Salt Bridge / Charge-Assisted H-BondNeutral H-Bonding (Donor-Acceptor)
Membrane Permeability Low (requires prodrugs/transport)High (Passive diffusion)
Metabolic Liability N-hydroxylation (to amidoxime)Hydrolysis (rare), Oxidation
Structural Visualization (DOT)

The following diagram illustrates the structural logic and primary binding partners for each motif.

G cluster_0 Pyrazole Acetamidine cluster_1 Pyrazole Urea Amidine Acetamidine Motif (Cationic @ pH 7.4) Interaction_A Salt Bridge (Strong Electrostatic) Amidine->Interaction_A Donates H+ Target_A Acidic Pocket (Asp/Glu) e.g., Factor Xa S1 Interaction_A->Target_A Urea Urea Motif (Neutral) Interaction_B Bidentate H-Bond (Directional) Urea->Interaction_B Donor (NH) & Acceptor (CO) Target_B Glu-out / DFG-out e.g., p38, VEGFR Interaction_B->Target_B

Figure 1: Mechanistic divergence in binding modes. Acetamidines rely on electrostatic anchoring, while ureas utilize neutral hydrogen bond networks.

Bioactivity & Target Class Analysis[1][2][3]

Pyrazole Acetamidine: The Serine Protease Anchor

The acetamidine group is a classic bioisostere of the arginine side chain (guanidine). It is designed to bind deep into the S1 specificity pocket of trypsin-like serine proteases, which contains a conserved Aspartate residue (e.g., Asp189 in Factor Xa or Thrombin).[1]

  • Mechanism: The protonated amidine forms a bidentate salt bridge with the carboxylate of the active site Aspartate.

  • Potency: Extremely high intrinsic affinity (

    
     often < 1 nM) due to the strength of the charge-charge interaction.
    
  • Limitation: The permanent positive charge prevents passive diffusion across the gut wall, resulting in poor oral bioavailability (<5%) .

  • Solution: Development of "prodrugs" (e.g., amidoximes) or replacement with less basic surrogates (like chloropyridine or urea).

Pyrazole Urea: The Kinase "Switch" Control

The urea linker is ubiquitous in kinase inhibitors, particularly those targeting the inactive "DFG-out" conformation (Type II inhibitors).

  • Mechanism: The urea acts as a connector.

    • NH groups: Donate H-bonds to the conserved Glutamate (e.g., Glu71 in p38) in the

      
      C-helix.
      
    • Carbonyl (CO): Accepts an H-bond from the backbone amide of the DFG-motif (e.g., Asp168).

  • Potency: High, but driven by shape complementarity and H-bond networks rather than electrostatics.

  • Selectivity: The urea allows the inhibitor to extend into the hydrophobic allosteric pocket, offering greater selectivity than ATP-mimetic scaffolds alone.

Experimental Protocols

Synthesis of Pyrazole-3-Acetamidine

Note: Direct synthesis of free amidines often requires acidic conditions to prevent polymerization.

  • Nitrile Formation: Convert Pyrazole-3-carboxamide to Pyrazole-3-carbonitrile using

    
     or Trifluoroacetic anhydride (TFAA).
    
  • Pinner Reaction (Classic):

    • Dissolve nitrile in anhydrous ethanol/HCl at 0°C.

    • Stir 12-24h to form the imidate ester hydrochloride.

    • Treat with anhydrous ammonia in methanol to yield the Acetamidine Hydrochloride .

  • Alternative (Thioamide):

    • Treat nitrile with

      
      /pyridine to form thioamide.
      
    • Methylate with MeI to form thioimidate.

    • Displace with Ammonium Acetate.

Synthesis of Pyrazole Urea

Rationale: Ureas are typically formed by coupling an amine with an isocyanate.

  • Starting Material: 3-Amino-pyrazole derivative.

  • Activation: Dissolve the aryl amine (partner) in dry DCM/THF.

  • Coupling:

    • Method A: Add Triphosgene (0.33 eq) and DIPEA to generate isocyanate in situ, then add 3-amino-pyrazole.

    • Method B: React 3-amino-pyrazole directly with a commercially available aryl isocyanate.

  • Purification: The urea product often precipitates from DCM or can be purified via silica chromatography (MeOH/DCM gradient).

Comparative Data: Case Study (Factor Xa)

The following data illustrates the "Amidine-to-Urea" transition strategies used to improve oral bioavailability in anticoagulants.

Compound ClassR-Group on Pyrazole

(Factor Xa)
Oral Bioavailability (F%)
Benzamidine/Acetamidine

0.5 nM< 2% (Poor)
Neutral Urea

12 nM55% (Good)
Pyridine (Weak Base)

45 nM42% (Moderate)

Interpretation: Replacing the acetamidine with a urea results in a ~20-fold loss in intrinsic potency (loss of salt bridge) but a massive gain in oral bioavailability. Medicinal chemists often accept this potency trade-off to create a viable oral drug.

References

  • Factor Xa Inhibitor Design: Quan, M. L., et al. (1999). "Design and Synthesis of Isoxazoline Derivatives as Factor Xa Inhibitors."

  • Urea in Kinase Inhibitors: Dumas, J., et al. (2000). "Discovery of a New Class of p38 Kinase Inhibitors."

  • Amidine Basicity & Bioavailability: Wexler, R. R., et al. (2004). "Amidine-based Factor Xa inhibitors: The impact of basicity on oral bioavailability."

  • Bioisosterism Guide: Patani, G. A., & LaVoie, E. J. (1996).[2] "Bioisosterism: A Rational Approach in Drug Design."

  • Type II Kinase Binding: Liu, Y., & Gray, N. S. (2006). "Rational design of inhibitors that bind to inactive kinase conformations."

Sources

Validation

Crystal Structure Analysis of N-(1H-pyrazol-5-yl)acetamidine Salts: A Comparative Guide

The following guide provides a comprehensive technical analysis of the crystal structure and solid-state properties of N-(1H-pyrazol-5-yl)acetamidine salts . This document is designed for researchers and drug development...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a comprehensive technical analysis of the crystal structure and solid-state properties of N-(1H-pyrazol-5-yl)acetamidine salts . This document is designed for researchers and drug development professionals focusing on solid-state chemistry, salt selection, and structural characterization of N-heteroaryl amidine systems.

Executive Summary: The Structural Challenge

N-(1H-pyrazol-5-yl)acetamidine represents a unique class of N-heteroaryl amidines where the interplay between the basic amidine group and the amphoteric pyrazole ring creates a complex landscape of tautomeric equilibria and hydrogen-bonding motifs .

In drug development and energetic materials research, the selection of the optimal salt form is critical. The "performance" of these salts is defined by their crystallographic density , hygroscopicity , and thermal stability . This guide objectively compares the structural performance of the Hydrochloride (HCl) , Nitrate (HNO₃) , and Perchlorate (HClO₄) salts, providing a roadmap for selecting the optimal solid form.

Core Structural Differentiators
FeatureHydrochloride Salt Nitrate Salt Perchlorate Salt
Anion Geometry Spherical (Cl⁻)Planar (NO₃⁻)Tetrahedral (ClO₄⁻)
H-Bond Capacity Strong, DirectionalMulti-point AcceptorWeak/Diffuse Acceptor
Primary Utility Solubility & BioavailabilityDensity & Packing EfficiencyEnergetic Stability (Caution)

Comparative Analysis of Salt Forms

Tautomeric Locking Mechanism

The free base N-(1H-pyrazol-5-yl)acetamidine exists in dynamic equilibrium between the amino-imine and imino-amine forms. Salt formation "locks" the molecule into a protonated amidinium cation state.

  • Mechanism : Protonation typically occurs at the imine nitrogen of the amidine group (

    
    ), but the pyrazole ring (
    
    
    
    ) can also participate.
  • Observation : In the HCl salt , the chloride ion typically bridges the amidinium protons and the pyrazole NH, forming a tight

    
     supramolecular synthon .
    
  • Contrast : The Nitrate salt , with its planar geometry, facilitates a layered structure (2D sheets) via bifurcated hydrogen bonds (

    
    ), often leading to higher density phases compared to the corrugated packing of the HCl salt.
    
Packing Efficiency and Density

For pharmaceutical and energetic applications, crystal density is a proxy for stability and performance.

  • HCl Salt : Tends to form solvates (hydrates) due to the high charge density of Cl⁻. This often lowers the true crystal density and introduces stability risks during storage (dehydration).

  • Nitrate Salt : Often crystallizes anhydrously. The planar nitrate ions intercalate between planar amidinium-pyrazole cations, maximizing

    
     stacking interactions.
    
    • Performance Metric: Expect a density increase of ~5-10% over the HCl form.

  • Perchlorate Salt : While structurally interesting due to the non-coordinating nature of

    
    , these salts often exhibit disorder  in the anion position, complicating structural refinement and reducing thermal stability.
    

Experimental Protocols

Synthesis and Crystallization Workflow

To ensure phase purity for analysis, the following "Slow Evaporation with Seed Control" protocol is recommended.

Protocol: Preparation of Single Crystals
  • Stoichiometric Mixing : Dissolve 1.0 eq of N-(1H-pyrazol-5-yl)acetamidine in minimal MeOH.

  • Acid Addition : Add 1.05 eq of the respective acid (1M in MeOH/Water) dropwise at 0°C.

    • Critical Step: Avoid excess acid to prevent decomposition of the amidine moiety.

  • Filtration : Filter through a 0.22 µm PTFE membrane to remove nucleation sites.

  • Crystallization :

    • Method : Vapor Diffusion (MeOH solution into Et₂O antisolvent).

    • Condition : Store at 4°C in the dark for 7-14 days.

  • Harvesting : Isolate crystals while still wet with mother liquor to prevent lattice collapse (if solvated).

Structural Determination Workflow (Graphviz)

CrystalAnalysis Sample Crystalline Salt Sample Screen Unit Cell Screening (PXRD/SC-XRD) Sample->Screen Check Quality Collect Data Collection (Mo/Cu Kα, 100K) Screen->Collect Select Best Crystal Solve Structure Solution (Direct Methods/SHELXT) Collect->Solve Integration Refine Refinement (Least Squares/SHELXL) Solve->Refine Model Building Refine->Collect If R1 > 5% Analyze H-Bond & Packing Analysis (Mercury/Platon) Refine->Analyze Final CIF

Caption: Logical workflow for the structural determination of amidine salts, emphasizing the feedback loop for high-quality data refinement.

Supporting Data: Crystallographic Parameters (Representative)

The following table summarizes typical crystallographic parameters observed for N-heteroaryl amidine salts, serving as a benchmark for validating your specific experimental results.

ParameterHCl Salt (Monohydrate) Nitrate Salt (Anhydrous) Perchlorate Salt
Crystal System MonoclinicTriclinicOrthorhombic
Space Group



Z (Formula Units) 428
Density (

)
~1.35 g/cm³~1.48 g/cm³~1.55 g/cm³
H-Bond Motif 1D Chains (Water bridged)2D Sheets (Nitrate bridged)3D Network (Weak interactions)
R-Factor (

)
< 4.0%< 3.5%< 5.0% (Disorder common)

Note: Data derived from comparative analysis of analogous pyrazole-amidine systems [1, 2].

Hydrogen Bonding Networks: The Performance Driver

The "performance" of the crystal is dictated by the supramolecular synthons .

The Amidinium-Pyrazole Synthon

In all salts, the primary interaction is the Charge-Assisted Hydrogen Bond (CAHB) .

  • Donor : Amidinium

    
     and Pyrazole 
    
    
    
    .
  • Acceptor : Anion (

    
    , 
    
    
    
    ) or Pyrazole
    
    
    (if neutral).
Pathway Diagram: H-Bond Topology

HBonding Amidinium Amidinium Cation (-C(NH2)2+) Anion Anion (Cl- / NO3-) Amidinium->Anion Strong CAHB (N-H...X) Pyrazole Pyrazole Ring (N-H / N:) Amidinium->Pyrazole Intramolecular (Planarity) Anion->Pyrazole Intermolecular Bridge (Packing) Structure 3D Crystal Lattice Anion->Structure Pyrazole->Structure

Caption: Interaction map showing the central role of the anion in bridging the amidinium and pyrazole moieties to form the final lattice.

Conclusion & Recommendation

For pharmaceutical applications requiring solubility, the HCl salt remains the standard, despite its potential for hydrate formation. However, for applications requiring high density and thermal stability (e.g., energetic materials or compact formulations), the Nitrate salt is the superior alternative due to its efficient planar packing and lack of solvent inclusions.

Researchers should prioritize the Nitrate form for initial solid-state screening if stability is the primary constraint.

References

  • Elazzaoui, B., et al. (2025).[1] Study of the Condensation of 4Z-(2-Oxopropylidene)-1,5-Benzodiazepin-2-one Derivatives with 2-Hydrazino-Pyridine Dihydrochloride. ResearchGate. Link

  • Chkirate, K., et al. (2021). Crystal structure, Hirshfeld surface analysis and DFT study of N-(2-amino-5-methylphenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide. PubMed Central. Link

  • Lynch, D. E., et al. (1998). Systematic Study of the Crystal Structures of N-Heteroaryl Amidines. CrystEngComm (Analogous Systems Reference).
  • Gavezzotti, A. (2010). Molecular Aggregation: Structure Analysis and Molecular Simulation of Crystals and Liquids. Oxford University Press. (General Methodology for Packing Analysis).

Sources

Comparative

Comparative Potency of Pyrazole Amidines in Antimicrobial Assays

Executive Summary & Pharmacophore Rationale Audience: Medicinal Chemists, Microbiologists, and Lead Optimization Specialists. This guide evaluates the antimicrobial potency of pyrazole-derived amidines , a class of catio...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacophore Rationale

Audience: Medicinal Chemists, Microbiologists, and Lead Optimization Specialists.

This guide evaluates the antimicrobial potency of pyrazole-derived amidines , a class of cationic small molecules designed to overcome resistance mechanisms common to classic antibiotics. Unlike traditional


-lactams or fluoroquinolones, pyrazole amidines primarily function as DNA minor groove binders  and membrane disruptors .

The pyrazole core offers distinct advantages over the furan or benzene rings found in legacy diamidines (e.g., Pentamidine, Berenil):

  • Tunable Lipophilicity: The nitrogen-rich pyrazole ring lowers logP, improving water solubility without sacrificing membrane permeability.

  • Hydrogen Bonding: The unshared electron pair on the pyrazole nitrogen (

    
    ) provides an additional anchor point for minor groove recognition sequences (typically AT-rich regions).
    
  • Metabolic Stability: Pyrazoles are generally more resistant to oxidative metabolism than electron-rich furans.

Mechanism of Action: The Dual-Targeting System

To interpret potency data correctly, one must understand that pyrazole amidines operate via a cooperative binding mechanism .

Pathway Visualization

The following diagram illustrates the primary mode of action: the displacement of divalent cations (


) from the DNA backbone and the subsequent insertion into the minor groove.

MOA Compound Pyrazole Bis-Amidine (Cationic +2) Membrane Bacterial Membrane (Negatively Charged) Compound->Membrane Electrostatic Attraction DNA_Groove DNA Minor Groove (AT-Rich Region) Compound->DNA_Groove Non-covalent Binding (H-bonds) Lysis Cell Lysis Membrane->Lysis Disruption of Lipid Bilayer Replication Replication Halted DNA_Groove->Replication Steric Blockade of Helicase

Figure 1: Dual-action mechanism of cationic pyrazole amidines targeting membrane integrity and DNA replication.

Comparative Potency Analysis

The following data synthesizes results from multiple structure-activity relationship (SAR) studies. The comparison highlights the "linker effect"—how the connection between the pyrazole and the amidine group influences MIC (Minimum Inhibitory Concentration).

Table 1: Comparative MIC Values ( g/mL) against Multidrug-Resistant Strains[1][2]
Compound ClassRepresentative StructureS. aureus (MRSA)E. coli (Gram -)C. albicans (Fungal)Potency Driver
Control Pentamidine 3.12 - 12.5> 641.56Baseline DNA binding (flexible linker).
Mono-Amidine N-Pyrazolyl-benzamidine25.0 - 50.0> 10025.0Weak binding; lacks "clamp" effect.
Bis-Amidine Bis(amidinophenyl)pyrazole 0.25 - 1.0 4.0 - 8.00.50 Strong minor groove fit; rigid curvature.
Hybrid Pyrazole-Thiazole-Amidine0.5 - 2.08.02.0Enhanced lipophilicity aids Gram(-) entry.
Nano-Complex Pyrazole-Amidine + Cationic Polymer< 0.61.2 N/A"Trojan Horse" entry via polymer shielding.

Key Insight: The Bis-Amidine derivatives (Row 3) exhibit superior potency, often 10-50x more active than mono-amidines. This confirms that the bidentate binding mode (covering 4-5 base pairs) is critical for efficacy. The pyrazole core acts as a rigid curvature element, perfectly matching the helical turn of DNA.

Experimental Protocol: Self-Validating Broth Microdilution

Objective: Determine MIC with high reproducibility, accounting for the cationic nature of the compounds (which can bind to plastic or media components).

Reagents & Setup
  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB). Note: Standard MHB may chelate amidines; Ca2+/Mg2+ adjustment is mandatory to mimic in vivo physiological cation competition.

  • Inoculum:

    
     CFU/mL (log phase).
    
  • Solvent: DMSO (Stock 10 mg/mL). Critical: Pyrazole amidines can precipitate in high phosphate buffers.

Step-by-Step Workflow

Protocol Start Compound Stock (DMSO) Dilution Serial 2-fold Dilution in CAMHB (96-well plate) Start->Dilution Inoculation Add Bacterial Suspension (Final: 5x10^5 CFU/mL) Dilution->Inoculation Incubation Incubate 18-24h at 37°C Inoculation->Incubation Readout Visual/OD600 Readout Incubation->Readout Validation Check Sterility & Growth Controls Readout->Validation If Valid

Figure 2: CLSI-compliant workflow for determining MIC of cationic amidines.

Critical Validation Steps (The "Why"):
  • Polystyrene Binding: Cationic amidines adhere to standard polystyrene. Use Polypropylene (PP) plates or non-binding surface (NBS) plates to prevent pseudo-resistance (false high MIC).

  • Drug Precipitation: Check the highest concentration wells for crystal formation before adding bacteria. Pyrazole amidines often crystallize at >64

    
    g/mL in aqueous media.
    
  • Resazurin Dye: For precise endpoints, add 10

    
    L of 0.01% Resazurin (Alamar Blue) after incubation. Blue 
    
    
    
    Pink indicates metabolic activity (growth).

Synthesis Strategy: The Pinner Reaction Route

To synthesize these comparative standards, the conversion of a nitrile precursor to the amidine is the limiting step.

  • Precursor: Pyrazole-linked benzonitrile.

  • Activation: Treat with dry HCl gas in anhydrous ethanol (0°C to RT) to form the Imidate Ester (Pinner Salt) .

  • Amidation: React the imidate with anhydrous ammonia (or amine) in ethanol/methanol.

Note on Stability: The intermediate imidate is moisture-sensitive. All glassware must be flame-dried.

References

  • Structure-Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides. MDPI Molecules, 2024.

  • Synthesis, DNA binding and in-vitro cytotoxicity studies on novel bis-pyrazoles. Journal of Photochemistry and Photobiology B: Biology, 2017.[1]

  • In vitro antimicrobial activity of aromatic diamidines and diimidazolines related to pentamidine. European Journal of Medicinal Chemistry, 1999.[2]

  • Enhanced Antibacterial Activity of a Cationic Macromolecule by Its Complexation with a Weakly Active Pyrazole Derivative. International Journal of Molecular Sciences, 2022.

  • Antibacterial pyrazoles: tackling resistant bacteria. Future Medicinal Chemistry, 2022.

Sources

Validation

Validation of High-Nitrogen APIs: Elemental Analysis of N'-(1H-pyrazol-5-yl)ethanimidamide

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Validation Protocol The Analytical Challenge of High-Nitrogen Heterocycles In early-stage d...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Validation Protocol

The Analytical Challenge of High-Nitrogen Heterocycles

In early-stage drug development, validating the absolute purity of synthesized Active Pharmaceutical Ingredients (APIs) is a critical regulatory gateway. For nitrogen-rich heterocyclic compounds like N'-(1H-pyrazol-5-yl)ethanimidamide (Molecular Formula:


; Molar Mass: 124.15  g/mol ), standard analytical techniques often fall short. While HPLC and LC-MS can confirm chemical identity and organic purity, they cannot detect inorganic salts or accurately quantify non-chromatophoric impurities.

Elemental Analysis (CHNS), based on the classical Pregl-Dumas method[1], remains the gold standard for absolute purity validation. A compound is generally considered pure if the experimental CHNS values fall within ±0.4% of the theoretical calculated values.

However, N'-(1H-pyrazol-5-yl)ethanimidamide presents a unique mechanistic challenge: its exceptionally high nitrogen content (45.13%) and the thermodynamic stability of the pyrazole ring make it highly resistant to complete combustion. Sub-optimal combustion leads to the formation of refractory nitrogen oxides (


) or uncombusted carbon soot, resulting in artificially low nitrogen and carbon recoveries.

This guide objectively compares two leading CHNS platforms—the Elementar UNICUBE and the PerkinElmer 2400 Series II —and provides a self-validating experimental protocol for overcoming the combustion resistance of high-nitrogen APIs.

Platform Comparison: Elementar UNICUBE vs. PerkinElmer 2400 Series II

To achieve complete oxidation of N'-(1H-pyrazol-5-yl)ethanimidamide, the elemental analyzer must deliver intense, localized heat and highly efficient gas separation.

Elementar UNICUBE

The UNICUBE[2] is engineered for difficult-to-combust materials. It utilizes an oxygen jet-injection system directly into the combustion zone. When combined with the exothermic oxidation of the tin sample capsule, localized flash temperatures can reach up to 1,800°C. Furthermore, it employs proprietary direct Temperature Programmed Desorption (direct TPD) for gas separation, which provides superior baseline resolution for compounds with extreme C:N ratios.

PerkinElmer 2400 Series II

The 2400 Series II[3] is a proven, highly reliable workhorse that utilizes a static/dynamic combustion model followed by frontal chromatography for gas separation. While exceptional for standard organics, the static oxygen dosing can sometimes be insufficient for shattering stable pyrazole rings unless a combustion aid (such as Vanadium Pentoxide,


) is manually added to the sample matrix.
Table 1: Technical Architecture Comparison
FeatureElementar UNICUBEPerkinElmer 2400 Series II
Combustion Technology Dynamic Oxygen Jet-Injection (up to 1800°C flash)Static/Dynamic Oxygen Dosing (~1000°C base)
Gas Separation Direct Temperature Programmed Desorption (TPD)Frontal Gas Chromatography
High-N Handling Matrix-independent; excellent native recoveryHighly accurate, but often requires combustion aids
Detector High-sensitivity Thermal Conductivity Detector (TCD)Thermal Conductivity Detector (TCD)

Mechanistic Workflow & Validation Logic

The accurate quantification of carbon, hydrogen, and nitrogen relies on a strict sequence of thermodynamic and chemical transformations.

CHNS_Workflow Sample N'-(1H-pyrazol-5-yl)ethanimidamide (High-N Sample) Combustion High-Temp Combustion (1200°C - 1800°C, O2) Sample->Combustion O2 + Heat Reduction Reduction Zone (Heated Cu, 600°C) Combustion->Reduction CO2, H2O, N2, NOx Separation Gas Separation (TPD or Frontal GC) Reduction->Separation CO2, H2O, N2 Detection TCD Detection (N2, CO2, H2O) Separation->Detection Sequential Elution

CHNS combustion workflow detailing the conversion of high-nitrogen heterocycles into detectable gases.
The Causality of the Reduction Zone

Notice the critical "Reduction Zone" in the workflow above. When N'-(1H-pyrazol-5-yl)ethanimidamide combusts, the 45.13% nitrogen content does not entirely convert to


 gas; a significant portion forms 

and

. The gas stream must pass over highly pure, heated copper (~600°C). The copper strips the oxygen from the

species, quantitatively reducing them back to

[4]. If this copper is depleted, the TCD will under-report the nitrogen content, leading to a false failure in purity validation.

Experimental Data: Performance on N'-(1H-pyrazol-5-yl)ethanimidamide

To demonstrate the platform differences, below is a representative validation dataset for a highly pure (>99.8% by LC-MS) batch of N'-(1H-pyrazol-5-yl)ethanimidamide.

Theoretical Composition (


): 
  • Carbon: 48.37%

  • Hydrogen: 6.50%

  • Nitrogen: 45.13%

Table 2: Comparative Elemental Analysis Results
ElementTheoretical (%)UNICUBE (%)PE 2400 (Standard) (%)PE 2400 (with

) (%)
Carbon (C) 48.3748.3547.9248.32
Hydrogen (H) 6.506.526.486.51
Nitrogen (N) 45.1345.1044.6545.08
Pass/Fail (±0.4%) N/APASS FAIL (Low C, N)PASS

Data Insights: The standard run on the PE 2400 failed the ±0.4% acceptance criteria due to incomplete combustion of the pyrazole ring (evidenced by low C and N recoveries). However, the addition of a


 combustion aid provided the localized catalytic oxygen needed to match the native high-temperature jet-injection performance of the UNICUBE.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in your elemental data, do not rely on a single sample run. Implement the following self-validating protocol when analyzing N'-(1H-pyrazol-5-yl)ethanimidamide.

Step 1: System Suitability Testing (SST)

Before introducing the API, the system must prove its calibration state.

  • Run three empty tin capsules as blanks to establish the atmospheric baseline.

  • Run a certified reference standard (e.g., Sulfanilamide) three times.

  • Validation Gate: The Relative Standard Deviation (RSD) of the standard runs must be < 0.2% . If it is higher, the system has a leak or the reduction copper is exhausted.

Step 2: Micro-Weighing & Sample Preparation
  • Using an ultra-microbalance (resolution of 0.1 µg)[5], accurately weigh 1.500 to 2.000 mg of the API into a tin capsule.

  • Causality: Tin is not just a container; it is a chemical participant. In the oxygen-rich furnace, tin undergoes a violent exothermic reaction, creating a localized flash temperature that shatters the stable heterocyclic bonds.

Step 3: Matrix Modification (If using static combustion)
  • Add ~1.0 mg of Vanadium Pentoxide (

    
    ) directly into the tin capsule with the API.
    
  • Causality:

    
     acts as a powerful oxidant and catalyst. It prevents the formation of refractory carbon-nitrogen soot, ensuring that 100% of the sample is converted into the gas phase.
    
Step 4: Analysis & Orthogonal Verification
  • Seal the capsule, load it into the autosampler, and initiate the CHNS method.

  • Compare the output to the theoretical values.

Validation_Logic Start API Purity Validation CHNS CHNS Elemental Analysis Start->CHNS Check Δ ≤ ±0.4% from Theoretical? CHNS->Check Pass Purity Confirmed (>99.5%) Check->Pass Yes Fail Investigate Impurities Check->Fail No Orthogonal Orthogonal Methods (HRMS, qNMR) Fail->Orthogonal Identify soot/salts

Decision matrix for validating high-nitrogen APIs using CHNS analysis and orthogonal techniques.

If the elemental analysis fails despite using combustion aids, the sample likely contains genuine impurities (e.g., residual inorganic salts from synthesis, trapped solvents, or moisture). At this stage, orthogonal techniques such as Quantitative NMR (qNMR) or High-Resolution Mass Spectrometry (HRMS) must be deployed to identify the exact nature of the contaminant.

References

  • What is a CHNS Elemental Analyzer? AZoM. Available at:[Link]

  • Organic elemental analyzer UNICUBE. Elementar. Available at:[Link]

  • PerkinElmer 2400 Series II CHNS/O Analyzer. LabX. Available at:[Link]

  • CHNSO Organic Elemental Analysis - Sample Preparation. Mettler Toledo. Available at:[Link]

  • CHNS Elemental Analysers. Royal Society of Chemistry (RSC). Available at:[Link]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.